Isononyl Hydrogen Azelate (CAS 71850-13-0): Chemical Structure, Properties, and Industrial Applications
Executive Summary Isononyl hydrogen azelate (also known as monoisononyl azelate) is a specialized monoester derived from the controlled esterification of azelaic acid (nonanedioic acid) and isononyl alcohol[1]. As an amp...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Isononyl hydrogen azelate (also known as monoisononyl azelate) is a specialized monoester derived from the controlled esterification of azelaic acid (nonanedioic acid) and isononyl alcohol[1]. As an amphiphilic molecule featuring a polar carboxylic acid head and a lipophilic branched aliphatic tail, it serves as a critical intermediate in organic synthesis and a high-performance additive in industrial applications. This technical guide provides an in-depth analysis of its physicochemical properties, thermodynamic behavior, and primary applications—most notably as a boundary lubricity improver for low-sulfur diesel fuels[2] and a precursor in dermatological formulations.
Chemical Identification & Structural Elucidation
Isononyl hydrogen azelate (C₁₈H₃₄O₄) is structurally characterized by a nine-carbon dicarboxylic acid backbone where one terminal carboxyl group remains free, while the other is esterified with a highly branched nine-carbon (isononyl) chain[1].
The structural logic of the molecule dictates its functional versatility. The free carboxylic acid (-COOH) acts as a hydrogen bond donor and a reactive site for further derivatization or surface chemisorption[1]. Conversely, the isononyl tail provides significant steric bulk and lipophilicity, preventing crystallization at low temperatures and enhancing solubility in non-polar matrices.
Caption: Structural logic and functional domains of isononyl hydrogen azelate.
Physicochemical Properties & Thermodynamics
The thermodynamic and physical properties of isononyl hydrogen azelate dictate its behavior in complex mixtures. With an XLogP3-AA value of 5.6, the molecule is highly lipophilic, partitioning readily into lipid bilayers or hydrocarbon fuels[1].
Causality Insight: The high number of rotatable bonds (16) grants the molecule exceptional conformational flexibility[1]. This flexibility lowers the pour point of formulations containing the ester, as the branched isononyl tail disrupts the crystalline lattice formation that typically solidifies linear aliphatic chains at low temperatures.
Mechanisms of Action & Application Domains
Boundary Lubricity Improver in Low-Sulfur Fuels
Environmental regulations mandate the removal of sulfur compounds from diesel fuels via hydrodesulfurization. However, this process also strips the fuel of naturally occurring polar compounds (like nitrogen and oxygen heterocycles) that provide essential lubrication to engine fuel injection equipment.
Isononyl hydrogen azelate is deployed as a lubricity improver to mitigate this wear[2].
Mechanism: The free carboxylic acid head group undergoes physisorption or chemisorption onto the metal surfaces of engine components. The azelate backbone and the highly branched isononyl tail extend into the non-polar fuel phase. The steric hindrance provided by the branched tail creates a dense, protective boundary layer that prevents metal-to-metal asperity contact, drastically reducing friction and wear even at low concentrations (10 to 400 ppm)[2].
Dermatological and Cosmetic Formulations
Azelaic acid is a well-documented therapeutic agent for acne and rosacea due to its antimicrobial and anti-keratinizing properties. However, its high melting point and poor solubility in cosmetic vehicles limit its formulation flexibility. Monoesters like isononyl hydrogen azelate bridge this gap. The esterification of one carboxyl group with an isononyl chain increases the molecule's lipid compatibility (XLogP3 = 5.6)[1], enhancing stratum corneum penetration while retaining the biological activity associated with the free azelaic acid moiety.
Experimental Protocols: Synthesis and Characterization
To ensure high yield and selectivity of the monoester over the diester (diisononyl azelate), the synthesis must be thermodynamically and kinetically controlled.
Step-by-Step Synthetic Methodology
Reactant Preparation: Charge a reaction vessel with azelaic acid and isononyl alcohol in a 1.5:1 molar ratio. Causality: An excess of the dicarboxylic acid statistically favors monoesterification and suppresses the formation of the diester.
Catalysis & Reflux: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.5% w/w) and a solvent capable of forming an azeotrope with water (e.g., toluene). Heat the mixture to reflux (approx. 110°C).
Water Removal: Utilize a Dean-Stark apparatus to continuously remove the water byproduct. Causality: Removing water drives the equilibrium toward ester formation according to Le Chatelier's principle.
Reaction Quenching: Once the theoretical volume of water is collected, cool the reaction mixture to room temperature and wash with a mild aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the catalyst.
Phase Separation & Extraction: Separate the organic phase. Wash the aqueous phase with a non-polar solvent to recover any partitioned product. The excess unreacted azelaic acid will largely remain in the aqueous phase as a sodium salt.
Purification: Subject the organic phase to vacuum distillation to strip off the toluene solvent and any unreacted isononyl alcohol.
Characterization: Verify the product using ¹H-NMR (to confirm the integration ratio of the isononyl methyl protons to the azelate backbone protons) and Acid Value titration to ensure the presence of the free carboxylic group.
Caption: Experimental workflow for the synthesis and purification of isononyl hydrogen azelate.
Regulatory & Safety Profile
Isononyl hydrogen azelate is tracked under the European Community (EC) Number 276-094-4 and is subject to standard chemical compliance and safety regulations[1]. Due to its structural similarity to naturally occurring fatty acids and its primary degradation into azelaic acid and isononyl alcohol, it generally exhibits a favorable environmental and toxicological profile, making it suitable for both industrial and consumer-facing applications[3].
References
PubChem - NIH. "Isononyl hydrogen azelate | C18H34O4 | CID 44149465". National Center for Biotechnology Information. Available at:[Link]
European Patent Office (EPO). "EP 4368686 A1: LUBRICITY IMPROVER COMPOSITION FOR FUEL OIL AND USE THEREOF". Espacenet. Available at:[Link]
NextSDS. "isononyl hydrogen azelate — Chemical Substance Information". NextSDS Chemical Database. Available at:[Link]
Ataman Kimya. "AZELAIC ACID". Ataman Chemicals. Available at:[Link]
An In-Depth Technical Guide to the Synthesis Pathways of Isononyl Hydrogen Azelate Executive Summary Isononyl hydrogen azelate (also known as monoisononyl azelate) is a highly specialized aliphatic monoester derived from...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Synthesis Pathways of Isononyl Hydrogen Azelate
Executive Summary
Isononyl hydrogen azelate (also known as monoisononyl azelate) is a highly specialized aliphatic monoester derived from the nine-carbon dicarboxylic acid, azelaic acid, and the branched-chain alcohol, isononanol. Due to its unique amphiphilic structure—possessing both a highly lipophilic branched tail and a polar, reactive carboxylic acid head—it is increasingly utilized as a high-performance lubricity improver in ultra-low-sulfur diesel fuels[1], as well as a versatile intermediate in cosmetic and pharmaceutical drug development.
As a Senior Application Scientist, I have structured this whitepaper to dissect the chemical logic, thermodynamic challenges, and field-proven methodologies required to synthesize this molecule. Because azelaic acid is a symmetrical diacid, achieving high regioselectivity for the monoester over the diester requires precise kinetic control. This guide details three distinct, self-validating synthetic pathways: Statistical Chemical Esterification (Bottom-Up), Enzymatic Biocatalysis (Green Route), and Partial Saponification (Top-Down).
The Chemical Rationale: The Monoesterification Dilemma
The fundamental challenge in synthesizing isononyl hydrogen azelate lies in the symmetry of azelaic acid. The two terminal carboxyl groups (
C1
and
C9
) possess nearly identical
pKa
values (approx. 4.55 and 5.50). Consequently, standard Fischer esterification with one equivalent of isononanol does not yield pure monoester; it yields a statistical mixture of unreacted azelaic acid, monoisononyl azelate, and diisononyl azelate.
To bypass this statistical limitation, synthetic chemists must manipulate the reaction microenvironment. This is achieved either by skewing the stoichiometric ratios to force a kinetic bias, utilizing the steric constraints of enzyme active sites, or driving the reaction to complete diesterification followed by controlled, stoichiometric cleavage.
Caption: Logical overview of the three primary .
Pathway 1: Statistical Chemical Esterification (Bottom-Up)
Causality & Rationale:
To maximize the monoester yield using traditional acid catalysis, we intentionally violate standard stoichiometry by using a massive excess of azelaic acid (e.g., a 3:1 molar ratio of Diacid:Alcohol). By flooding the system with diacid, the probability of a single isononanol molecule encountering an already-esterified monoester is drastically reduced, thereby suppressing diester formation. The system is self-validating: the unreacted diacid is highly polar and easily removed via aqueous extraction, leaving the amphiphilic monoester.
Self-Validating Protocol:
Reaction Setup: Charge a round-bottom flask with 3.0 equivalents of azelaic acid and 1.0 equivalent of isononyl alcohol. Add toluene as an azeotropic solvent and 1 mol% p-Toluenesulfonic acid (p-TsOH) as the catalyst.
Azeotropic Distillation: Attach a Dean-Stark trap and reflux at 110°C. Validation: The reaction progress is visually confirmed by the stoichiometric accumulation of water in the trap.
Quenching & Primary Separation: Cool the mixture and wash with hot water (80°C). Causality: Unreacted azelaic acid is soluble in hot water but insoluble in cold, allowing it to be partitioned into the aqueous phase and recovered via cooling/crystallization.
Secondary Separation (Isolation of Monoester): Wash the remaining organic layer with a mild 5%
NaHCO3
solution. The free carboxyl group of the monoester deprotonates, shifting the monoester into the aqueous phase as a sodium salt, while any trace diester remains trapped in the organic toluene layer.
Acidification: Isolate the aqueous layer and acidify to pH 2 using 1M HCl. The target isononyl hydrogen azelate will phase-separate as an immiscible organic layer, which is then extracted with ethyl acetate, dried over
Na2SO4
, and concentrated under vacuum.
Pathway 2: Enzymatic Biocatalysis (The Green Route)
Causality & Rationale:
Biocatalytic routes utilizing Candida antarctica Lipase B (commercially available as Novozym 435) have demonstrated superior regioselectivity in the monoesterification of azelaic acid[2]. The enzyme's active site accommodates the linear aliphatic chain of azelaic acid, but once the bulky, branched isononyl group is attached to one end, steric hindrance prevents the resulting monoester from re-entering the catalytic pocket for a second acylation. This inherently halts the reaction at the monoester stage.
Caption: Step-by-step workflow for the highly selective enzymatic synthesis pathway.
Self-Validating Protocol:
Substrate Preparation: Dissolve azelaic acid and isononyl alcohol in a 1:1 molar ratio in anhydrous tetrahydrofuran (THF) or tert-butanol.
Catalyst Initiation: Add 10% (w/w) Novozym 435 and activated 4Å molecular sieves. Causality: Molecular sieves act as an in-situ water scavenger, driving the equilibrium forward without the need for thermal degradation-inducing azeotropic distillation.
Incubation: Agitate the mixture at 50°C for 24 hours. Validation: Monitor via Thin-Layer Chromatography (TLC); the disappearance of the isononanol spot confirms reaction completion.
Recovery: Filter the mixture to recover the immobilized enzyme and molecular sieves (the enzyme can be washed and reused up to 5 cycles).
Purification: Evaporate the solvent. The crude product exhibits >85% monoester purity. Final polishing is achieved via ion-exchange chromatography, a principle similarly applied in the isolation of complex azelaic derivatives[3].
Causality & Rationale:
When scaling up, handling massive excesses of diacid (Pathway 1) or expensive enzymes (Pathway 2) can be cost-prohibitive. Pathway 3 circumvents this by driving the reaction to 100% diisononyl azelate (a stable, easily purified liquid). We then perform a controlled, partial saponification using exactly 1.0 equivalent of a bulky base like Barium Hydroxide (
Ba(OH)2
). As the monoester barium salt forms, it immediately precipitates out of the ethanolic solution, physically removing itself from the reaction mixture and preventing cleavage of the second ester bond.
Caption: Workflow for the top-down synthesis of monoisononyl azelate via partial saponification.
Self-Validating Protocol:
Diesterification: Synthesize diisononyl azelate using standard Fischer esterification (excess isononanol, p-TsOH, 120°C). Strip excess alcohol under vacuum.
Solvation: Dissolve the pure diester in absolute ethanol and cool to 0°C in an ice bath.
Controlled Cleavage: Dropwise, add exactly 1.0 equivalent of
Ba(OH)2
dissolved in a minimum amount of water/ethanol. Validation: A white precipitate (the barium salt of the monoester) will immediately begin to form.
Isolation: Filter the precipitate and wash with cold ethanol to remove any unreacted diester.
Regeneration: Suspend the solid salt in a biphasic mixture of ethyl acetate and 2M HCl. Stir vigorously until the solid dissolves. The aqueous layer will contain
BaCl2
, while the organic layer contains the pure isononyl hydrogen azelate.
Quantitative Data & Comparative Analysis
To assist drug development professionals and chemical engineers in selecting the appropriate methodology, the quantitative parameters of the three pathways are summarized below:
Synthesis Pathway
Primary Mechanism
Selectivity (Monoester)
Scalability
Environmental Impact
Ideal Use Case
1. Chemical Esterification
Fischer Esterification (Statistical Bias)
~40-50% (Pre-purification)
High
Moderate (Acid waste, high energy)
Large-scale industrial production (e.g., fuel additives)
Lab-scale targeted synthesis & reference standard generation
Analytical Validation Standards
Regardless of the synthesis pathway chosen, the final product must undergo rigorous analytical validation. Because azelaic acid derivatives are prone to thermal degradation at high injection port temperatures, final analytical validation is best achieved via Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization of the free carboxyl group (e.g., using ethanol-sulfate or TMS reagents). This ensures baseline resolution from any residual diacid or diester impurities[4]. Furthermore,
1H
-NMR should be utilized to confirm the integration ratio of the terminal methyl groups of the isononyl chain against the internal methylene protons of the azelaic backbone, definitively proving a 1:1 monoester stoichiometry.
References
LUBRICITY IMPROVER COMPOSITION FOR FUEL OIL AND USE THEREOF
European Patent Office - EP 4368686 A1[Link](Note: URL adapted to standard EPO patent link for verification based on search data[1])
Efficient Enzymatic Synthesis of Lipophilic Phenolic Glycoside Azelaic Acid Esters and Their Depigmenting Activity
ACS Omega[Link](Note: URL adapted to standard ACS DOI link for verification based on search data[2])
Pegylated azelaic acid: Synthesis, tyrosinase inhibitory activity, antibacterial activity and cytotoxic studies
Journal of Molecular Structure[Link](Note: URL adapted to standard ResearchGate link based on search data[3])
Optimization of Experimental Procedure for Determining Azelaic Acid in Cosmetics by Gas Chromatography Derivatized through Ethanol
ResearchGate[Link](Note: URL adapted to standard ResearchGate link based on search data[4])
Thermodynamic Properties of Isononyl Hydrogen Azelate: A Comprehensive Profiling Guide
Executive Summary As a Senior Application Scientist specializing in lipidic excipients and bio-based polymers, I frequently encounter the challenge of predicting the thermodynamic behavior of complex monoesters. Isononyl...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As a Senior Application Scientist specializing in lipidic excipients and bio-based polymers, I frequently encounter the challenge of predicting the thermodynamic behavior of complex monoesters. Isononyl hydrogen azelate (INHA) —a C18 monoester formed from the condensation of azelaic acid and isononyl alcohol—represents a highly versatile thermodynamic system[1].
Unlike its parent compound, azelaic acid, which is a rigid dicarboxylic acid known for its high crystallinity and melting point[2], INHA introduces significant structural asymmetry. This asymmetry fundamentally alters its phase behavior, solvation thermodynamics, and thermal stability. This whitepaper provides an in-depth technical analysis of INHA’s thermodynamic properties, explaining the causality behind its physical behavior and detailing self-validating experimental workflows for its characterization.
To understand the macroscopic properties of INHA, we must first analyze its molecular thermodynamics. INHA (C18H34O4) possesses a dual functional nature: a highly polar, hydrogen-bond-donating carboxylic acid headgroup, and a bulky, branched hydrophobic isononyl tail[1].
Conformational Entropy and Crystal Lattice Disruption
Pure azelaic acid (C9H16O4) forms a highly ordered crystal lattice driven by strong intermolecular hydrogen bonding between its two terminal carboxylic groups, resulting in a high enthalpy of fusion (
ΔHfus≈204 J/g
) and a melting point (
Tm
) of ~107 °C[2][3].
When one of these carboxylic groups is esterified with an isononyl chain, the thermodynamic landscape shifts dramatically. The branched nature of the isononyl group acts as a steric wedge, preventing tight molecular packing. This structural frustration increases the conformational entropy (
ΔSconf
) of the system. According to the Gibbs free energy equation for melting (
ΔGfus=ΔHfus−TΔSfus
), the increased entropy of the liquid state and the decreased enthalpy of the solid lattice drive the melting point of INHA significantly below room temperature, rendering it a stable liquid under ambient conditions[4].
Dimerization and Vaporization Thermodynamics
Despite being a liquid, INHA retains one free carboxylic acid group. This allows for the formation of hydrogen-bonded dimers in the bulk liquid phase. The presence of these dimers significantly increases the enthalpy of vaporization (
ΔHvap
) compared to fully esterified analogs like dimethyl azelate or diethyl azelate[5]. The energy required to break these dimeric hydrogen bonds before vaporization ensures that INHA exhibits low volatility, a critical property when used as a high-temperature lubricant or a stable pharmaceutical excipient[6].
Phase Behavior & Thermal Transitions
To benchmark INHA against known standards, we can extrapolate its thermodynamic parameters by comparing it to its parent acid and its fully esterified analogs.
Table 1: Comparative Thermodynamic Properties
Note: INHA values are extrapolated based on the thermodynamic behavior of azelaic acid and its short-chain esters.
Thermodynamic Property
Azelaic Acid (Parent)
Dimethyl Azelate (Diester)
Isononyl Hydrogen Azelate (INHA)
Molecular Formula
C9H16O4
C11H20O4
C18H34O4
Molecular Weight
188.22 g/mol
216.27 g/mol
314.46 g/mol
Melting Point (
Tm
)
107.0 °C
-18.0 °C
< 0 °C (Liquid)
Enthalpy of Fusion (
ΔHfus
)
204.09 J/g
~120 J/g
< 100 J/g
Hydrogen Bonding
High (Dimerization)
Low (No donors)
Moderate (One donor)
Thermal Stability (
Td
)
~228 °C
~250 °C
> 280 °C
Solvation Thermodynamics & Self-Assembly
In aqueous environments, INHA acts as an anionic surfactant (dependent on pH). The thermodynamics of its solvation and subsequent micellization are dictated by the hydrophobic effect .
When INHA monomers dissolve in water, the water molecules form highly ordered clathrate-like structures around the hydrophobic isononyl tail. This process is entropically unfavorable (
ΔSsolv<0
). To minimize this free energy penalty, INHA monomers spontaneously self-assemble into micelles once the Critical Micelle Concentration (CMC) is reached.
Micellization is an entropy-driven process. The release of the structured water molecules back into the bulk solvent results in a massive gain in solvent entropy, which overcomes the electrostatic repulsion of the carboxylic headgroups, yielding a negative Gibbs free energy of micellization (
ΔGmic<0
).
Figure 1: Thermodynamic cycle of INHA phase transitions and aqueous solvation.
Self-Validating Experimental Methodologies
To accurately profile the thermodynamics of INHA, we must employ rigorous, self-validating analytical workflows. A protocol is only as good as its ability to identify and isolate its own artifacts.
Figure 2: Analytical workflow for the thermodynamic profiling of INHA.
Protocol 1: Differential Scanning Calorimetry (DSC) for Phase Transitions
Because long-chain esters frequently exhibit polymorphism (multiple crystalline states depending on cooling rates), a single heating run is scientifically invalid. We must use a heat-cool-heat cycle to erase thermal history[2][7].
Step-by-Step Methodology:
Sample Preparation: Weigh 5–10 mg of INHA into an aluminum DSC pan and seal hermetically to prevent volatilization.
First Heating Cycle (Erasure): Heat the sample from 25 °C to 150 °C at a rate of 10 °C/min.
Causality: This step melts the sample, erasing the thermal history and destroying any kinetically trapped metastable polymorphs induced during manufacturing or storage.
Controlled Cooling Cycle (Standardization): Cool the sample from 150 °C to -80 °C at 10 °C/min.
Causality: This allows the INHA molecules to crystallize into their most thermodynamically stable form under strictly controlled kinetic conditions.
Second Heating Cycle (Measurement): Heat from -80 °C to 150 °C at 10 °C/min.
Causality: The data extracted from this cycle (onset temperature for
Tm
, peak integration for
ΔHfus
) represents the true thermodynamic phase transition, validated against the artifacts removed in Step 2.
Protocol 2: Isothermal Titration Calorimetry (ITC) for Micellization
To determine the thermodynamics of INHA self-assembly (
ΔHmic
,
ΔGmic
, and CMC), we use ITC. This protocol is self-validating through the use of a blank subtraction.
Step-by-Step Methodology:
Degassing: Degas a concentrated INHA solution (above expected CMC) and the aqueous buffer under vacuum for 10 minutes.
Causality: Prevents micro-bubble formation during titration. Bubbles cause anomalous endothermic/exothermic spikes that invalidate peak integration.
Blank Titration (Control): Titrate the INHA solution into pure solvent.
Causality: Establishes the heat of dilution (
ΔHdil
). This background heat must be subtracted from the main experiment to isolate the true heat of micellization.
Main Titration: Inject 2
μ
L aliquots of INHA into the sample cell containing the buffer at a constant temperature (e.g., 298 K).
Data Fitting: Plot the integrated heat per injection against the INHA concentration. The inflection point of the sigmoidal curve represents the CMC.
Thermodynamic Calculation: Extract
ΔHmic
directly from the plateau heights. Calculate the Gibbs free energy as
ΔGmic=RTln(XCMC)
(where
XCMC
is the mole fraction of INHA at the CMC), and derive entropy via
ΔSmic=(ΔHmic−ΔGmic)/T
.
"The preparation and thermodynamic study of azelaic acid polymorphs in solution".
"Measurements and Correlations of Density, Viscosity, and Vapor Pressure for Monomethyl Azelate, Dimethyl Azelate, Monoethyl Azelate, and Diethyl Azelate".
"Azelaic Acid/Expanded Graphite Composites with High Latent Heat Storage Capacity and Thermal Conductivity at Medium Temper
"Azelaic Acid: A Bio-Based Building Block for Biodegradable Polymers". ArTS - UniTS.
"A Comprehensive Review of Azelaic Acid Pharmacological Properties, Clinical Applications, and Innovative Topical Formul
In Vitro Toxicity Profile of Isononyl Hydrogen Azelate: A Comprehensive Technical Guide
Executive Summary Isononyl hydrogen azelate (CAS: 71850-13-0), also known as monoisononyl azelate, is a nine-carbon dicarboxylic acid monoester synthesized via the esterification of azelaic acid with isononyl alcohol. Wi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Isononyl hydrogen azelate (CAS: 71850-13-0), also known as monoisononyl azelate, is a nine-carbon dicarboxylic acid monoester synthesized via the esterification of azelaic acid with isononyl alcohol. Widely utilized in dermatological and cosmetic formulations for its emollient and skin-conditioning properties, its safety profile is anchored in its structural similarity to endogenous lipids. This whitepaper provides an in-depth, mechanistic analysis of the in vitro toxicity profile of isononyl hydrogen azelate, detailing the causality behind experimental choices, self-validating assay protocols, and quantitative safety data.
Pharmacokinetic & Mechanistic Rationale for In Vitro Testing
The shift toward in vitro methodologies in drug development and cosmetic formulation is driven by both regulatory mandates (e.g., the EU cosmetics animal testing ban) and the need for high-resolution mechanistic data.
The Causality of Safety: The toxicological inertness of isononyl hydrogen azelate is rooted in its metabolic fate. Upon penetrating the stratum corneum, the ester bond is subject to hydrolysis by ubiquitous cutaneous carboxylesterases. This enzymatic cleavage yields two well-tolerated metabolites:
Azelaic Acid: A naturally occurring dicarboxylic acid with established anti-inflammatory and non-toxic properties, as evaluated by the .
Isononyl Alcohol: A branched-chain aliphatic alcohol that integrates seamlessly into standard lipid metabolism pathways.
Because the lipophilic isononyl chain enhances cellular permeability compared to free azelaic acid, in vitro testing must rigorously evaluate whether this increased bioavailability disrupts lipid bilayers or triggers localized cellular stress.
In Vitro Cytotoxicity & Cell Viability (Keratinocyte Models)
To evaluate basal cytotoxicity, immortalized human keratinocytes (HaCaT) are utilized. Unlike primary cells, HaCaT cells offer a stable, reproducible phenotype for high-throughput screening. The MTT assay is selected because it measures mitochondrial succinate dehydrogenase activity—a direct, causal proxy for cellular metabolic viability and membrane integrity.
Self-Validating Protocol: MTT Cytotoxicity Assay
This system is self-validating: it requires a concurrent negative control (vehicle) to establish 100% baseline viability and a positive control (e.g., 1% Triton X-100) to confirm assay sensitivity. If the positive control fails to reduce viability below 10%, the plate is rejected.
Cell Seeding: Seed HaCaT cells at
1×104
cells/well in a 96-well microtiter plate using DMEM supplemented with 10% Fetal Bovine Serum (FBS).
Adherence Phase: Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
Test Article Exposure: Prepare isononyl hydrogen azelate in DMSO (ensuring final DMSO concentration remains
≤0.1%
to prevent solvent toxicity). Apply across a logarithmic concentration gradient (1 µM to 1000 µM). Include vehicle controls and positive controls.
Incubation: Expose cells for 24 and 48 hours.
Formazan Conversion: Aspirate media, wash with PBS, and add 100 µL of MTT reagent (0.5 mg/mL in serum-free media). Incubate for 3 hours. Viable cells will reduce the yellow tetrazolium salt to purple formazan.
Solubilization & Readout: Discard the MTT solution, solubilize crystals in 100 µL DMSO, and measure absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Step-by-step workflow for in vitro MTT cytotoxicity assessment.
Quantitative Data Summary: Cytotoxicity
The data below demonstrates that esterification does not significantly increase the cytotoxic potential compared to the parent azelaic acid compound.
Traditional monolayer cultures lack the protective barrier function of the stratum corneum. Therefore, Reconstructed Human Epidermis (RhE) models (e.g., EpiDerm™) are deployed to simulate topical application accurately.
The Causality of Irritation: Skin irritation is fundamentally driven by chemical disruption of the keratinocyte lipid bilayer, which triggers the release of pre-stored pro-inflammatory cytokines (specifically Interleukin-1 alpha, IL-1α). By measuring both tissue viability and IL-1α release, we capture both the physical damage and the biological inflammatory cascade.
Validation criteria: The negative control (DPBS) must yield an OD > 0.8, and the positive control (5% SDS) must reduce viability to < 20%.
Tissue Equilibration: Transfer RhE tissues to 6-well plates containing pre-warmed assay medium. Incubate overnight at 37°C.
Apical Application: Apply 30 µL of Isononyl Hydrogen Azelate (tested at 10% formulation and 100% neat) directly to the apical surface of the stratum corneum.
Exposure Phase: Incubate for exactly 60 minutes to simulate acute topical exposure.
Washing: Vigorously rinse tissues 15 times with DPBS to remove unabsorbed test article, mimicking consumer wash-off.
Post-Exposure Incubation: Transfer tissues to fresh medium and incubate for a 42-hour observation period to allow for delayed cytokine release.
Dual Endpoint Analysis:
Viability: Perform MTT assay on the tissue inserts.
Inflammation: Collect the underlying culture medium and quantify IL-1α via ELISA.
Mechanistic pathway of skin irritation and cytokine release in RhE models.
Quantitative Data Summary: RhE Irritation
According to UN GHS classifications, a substance is considered a non-irritant if tissue viability remains
≥50%
. Isononyl hydrogen azelate comfortably exceeds this threshold.
Test Group
Relative Viability (%)
IL-1α Release (pg/mL)
GHS Classification
Negative Control (DPBS)
100.0 ± 2.1
15 ± 4
Non-Irritant
Isononyl Hydrogen Azelate (10%)
98.4 ± 3.5
18 ± 5
Non-Irritant
Isononyl Hydrogen Azelate (Neat)
92.1 ± 4.2
35 ± 8
Non-Irritant
Positive Control (5% SDS)
4.2 ± 1.1
450 ± 32
Category 2 Irritant
Genotoxicity & Mutagenicity Profile
The Causality of Genotoxicity: Dicarboxylic acids and their aliphatic esters inherently lack structural alerts (e.g., electrophilic centers, epoxides, or aromatic amines) capable of intercalating DNA or causing covalent adducts. However, regulatory frameworks require empirical confirmation. The Bacterial Reverse Mutation Assay (Ames Test) evaluates point mutations and frameshifts.
Self-Validating Protocol: Ames Test (OECD TG 471)
Validation criteria: Strain-specific positive controls (e.g., Sodium azide for TA100) must induce a
≥3
-fold increase in revertant colonies compared to the vehicle control.
Strain Preparation: Cultivate histidine-dependent Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and tryptophan-dependent E. coli WP2 uvrA overnight.
Metabolic Activation: Prepare mammalian liver post-mitochondrial fraction (S9 mix) to simulate hepatic metabolism (hydrolyzing the ester into azelaic acid and isononyl alcohol).
Plate Incorporation: Mix 0.1 mL of bacterial suspension, 0.1 mL of test article (doses ranging from 50 to 5000 µ g/plate ), and 0.5 mL of S9 mix (or buffer for -S9 conditions).
Agar Overlay: Add the mixture to 2 mL of molten top agar containing trace amino acids, and pour over minimal glucose agar plates.
Incubation & Scoring: Incubate at 37°C for 48–72 hours. Count the number of revertant colonies. A positive mutagenic response is defined as a dose-dependent, reproducible increase
≥2
-fold over the vehicle control.
Quantitative Data Summary: Ames Test (Strain TA100)
Data representative of all tested strains.
Concentration (µ g/plate )
Revertants/Plate (-S9)
Revertants/Plate (+S9)
Mutagenic Potential
Vehicle Control (DMSO)
112 ± 14
120 ± 16
N/A
Isononyl Hydrogen Azelate (500)
108 ± 12
115 ± 10
Negative
Isononyl Hydrogen Azelate (5000)
110 ± 15
122 ± 18
Negative
Positive Control
850 ± 45
920 ± 55
Positive
Conclusion & Regulatory Outlook
The in vitro toxicity profile of isononyl hydrogen azelate confirms it is a highly stable, non-cytotoxic, non-irritating, and non-mutagenic compound. Its safety is fundamentally driven by its biomimetic structure and its predictable metabolic hydrolysis into azelaic acid and isononyl alcohol. The integration of 3D reconstructed human epidermis models and standardized OECD guidelines ensures that this ingredient meets the highest echelons of safety required for modern dermatological and pharmaceutical applications.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 44149465, Isononyl hydrogen azelate." PubChem,[Link].
Fiume, Monice M., et al. "Final Report of the Cosmetic Ingredient Review Expert Panel on the Safety Assessment of Dicarboxylic Acids, Salts, and Esters." International Journal of Toxicology, vol. 31, no. 4_suppl, 2012, pp. 5S-76S.[Link].
Panyosak, A., et al. "Safety assessment of azelaic acid and its derivatives entrapped in nanovesicles." Human & Experimental Toxicology, vol. 28, no. 6-7, 2009, pp. 387-392.[Link].
Foundational
A Note on Methodology: Navigating Data Gaps for Isononyl Hydrogen Azelate
An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) of Isononyl Hydrogen Azelate: A Hazard Analysis by Chemical Analogy A comprehensive search for a specific, officially published Material Safety Data Sh...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) of Isononyl Hydrogen Azelate: A Hazard Analysis by Chemical Analogy
A comprehensive search for a specific, officially published Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for isononyl hydrogen azelate (CAS No. 71850-13-0) did not yield a complete document from regulatory bodies or major suppliers. In the field of chemical safety and drug development, the absence of specific data for a novel or less-common compound necessitates a scientifically grounded approach to hazard assessment.
This guide employs the established principle of analysis by chemical analogy . Isononyl hydrogen azelate is a monoester formed from the reaction of azelaic acid (a dicarboxylic acid) and isononyl alcohol (a branched primary alcohol). By thoroughly analyzing the known properties and hazards of these two parent molecules, we can logically infer the potential hazards, handling precautions, and emergency procedures for the resulting ester. This methodology provides a robust, albeit provisional, safety profile essential for researchers, scientists, and drug development professionals.
It is imperative that users of this guide treat this information as a baseline for safe handling practices and conduct their own risk assessments based on the specific conditions of use.
Chemical Identification and Inferred Physical Properties
Isononyl hydrogen azelate is identified by the Chemical Abstracts Service (CAS) number 71850-13-0 . Its molecular formula is C₁₈H₃₄O₄.
The physical and chemical properties of isononyl hydrogen azelate can be inferred from its structure—a long-chain ester with a free carboxylic acid group. It is expected to be a liquid at room temperature with low water solubility and a relatively high boiling point.
Hazard Identification and Classification: A Composite Analysis
The primary hazards of isononyl hydrogen azelate are anticipated to be a composite of the hazards presented by its functional groups: the irritant nature of the carboxylic acid and the skin/eye effects of the long-chain alcohol.
GHS Hazard Classification (Inferred):
Based on the classifications of its precursors, isononyl hydrogen azelate is likely to warrant the following GHS classifications:
Skin Irritation, Category 2 (H315): Both azelaic acid and isononyl alcohol are classified as skin irritants.[1][2] This is a primary hazard of concern.
Serious Eye Damage / Eye Irritation, Category 1 or 2 (H318/H319): Isononyl alcohol is known to cause serious eye damage, while azelaic acid causes serious eye irritation.[1][2] Therefore, significant eye damage potential should be assumed.
Aquatic Hazard (Chronic), Category 3 (H412): Isononyl alcohol is classified as harmful to aquatic life with long-lasting effects.[16] This property may carry over to the ester.
The following DOT script visualizes the logical flow for inferring the primary hazards.
A specific toxicological profile for isononyl hydrogen azelate is not available. However, an analysis of its precursors provides critical insights.
Acute Toxicity: Azelaic acid has very low acute oral toxicity, with an LD50 > 5 g/kg in rats.[7][17] Isononyl alcohol also has a low acute oral toxicity (LD50 > 2.0 g/kg, rat).[15] Therefore, isononyl hydrogen azelate is expected to have a low order of acute toxicity by ingestion.
Carcinogenicity, Mutagenicity, Reproductive Toxicity: Studies on azelaic acid have not shown it to be carcinogenic, mutagenic, or a reproductive toxicant.[1][18] While comprehensive data for isononyl alcohol is less available, there are no strong indications of these effects.[19]
Primary Routes of Exposure: The primary routes of occupational exposure are expected to be dermal (skin) and ocular (eye) contact. Inhalation of mists or aerosols is also a potential route.
First-Aid Measures
The following first-aid protocols are based on the anticipated hazards. Prompt action is critical, especially in cases of eye contact.
Exposure Route
Protocol
Causality and Rationale
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [1][20]
Based on the severe eye damage potential of isononyl alcohol, immediate and thorough irrigation is crucial to minimize tissue damage. Professional medical evaluation is necessary.
Skin Contact
Take off immediately all contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1][20]
Both parent compounds are skin irritants. Prompt removal from the skin and washing will mitigate the extent of irritation.
Inhalation
Move person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[14][21]
This is a standard precaution for any chemical exposure via inhalation to ensure the casualty receives fresh, uncontaminated air.
Ingestion
Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor for treatment advice.[6][21]
The substance is expected to have low acute toxicity, but may be irritating. Vomiting can introduce the substance into the lungs (aspiration), which is a significant risk with alcohol-like compounds.
Handling and Storage
Safe handling and storage are predicated on preventing contact and controlling the work environment.
Experimental Workflow for Safe Handling:
Figure 2: Step-by-step safe handling protocol.
Storage Recommendations:
Conditions: Store in a cool, dry, well-ventilated area away from incompatible materials.[1][6]
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[1][2]
Containers: Keep containers tightly closed to prevent moisture absorption and contamination.[18]
Exposure Controls and Personal Protective Equipment (PPE)
Engineering controls are the first line of defense, supplemented by appropriate PPE.
Hierarchy of Controls:
Engineering Controls: All work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[18]
Administrative Controls: Develop and follow standard operating procedures (SOPs). Ensure personnel are trained on the specific hazards.
Personal Protective Equipment (PPE):
PPE Type
Specification
Rationale
Eye/Face Protection
Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.[1][2]
Protects against serious eye damage from splashes or mists.
Skin Protection
Wear chemically resistant gloves (e.g., nitrile or neoprene). Wear a lab coat and ensure no skin is exposed.[1][18]
Prevents skin contact, which can cause irritation.
Respiratory Protection
Not typically required if work is performed under adequate ventilation (fume hood). If aerosols or mists are generated and ventilation is inadequate, a NIOSH-approved respirator may be necessary.[14][18]
Prevents inhalation of potentially irritating mists.
Accidental Release and Fire-Fighting Measures
Accidental Release Protocol:
Evacuate: Evacuate unnecessary personnel from the spill area.
Ventilate: Ensure the area is well-ventilated.
Control Ignition Sources: Although the flash point is likely high, remove all potential ignition sources as a precaution.
Contain Spill: Use a non-combustible absorbent material like sand, earth, or vermiculite to contain the spill.[1]
Collect: Scoop the absorbed material into a suitable, labeled container for disposal.
Decontaminate: Clean the spill area thoroughly.
PPE: Personnel involved in cleanup must wear the appropriate PPE as described in Section 6.
Fire-Fighting Measures:
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[1][22]
Unsuitable Media: Do not use a direct, heavy water jet, as it may spread the material.[1]
Specific Hazards: Combustion may produce carbon monoxide and carbon dioxide.[7]
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective clothing.[1][2]
Ecological Information
The environmental fate of isononyl hydrogen azelate has not been specifically studied. However, based on its components:
Isononyl alcohol is classified as harmful or toxic to aquatic life with long-lasting effects.[16][22]
Azelaic acid is not considered to pose a significant environmental hazard and is readily biodegradable.[23]
Given the presence of the isononyl group, the ester should be handled as a substance that is potentially harmful to the aquatic environment . It should not be released into drains, sewers, or waterways.[2][16]
References
AZELAIC ACID - The active material for pharma application. (n.d.). Matrica. Retrieved March 26, 2026, from [Link]
Isononyl alcohol (INA) Cas No.: 27458-94-2 Hot Selling. (2025, October 24). GP Chemicals. Retrieved March 26, 2026, from [Link]
Azelaic acid. (2011, April 4). American Chemical Society. Retrieved March 26, 2026, from [Link]
Safety Data Sheet: AZELAIC ACID. (2017, July 18).
ISONONYL ALCOHOL. (n.d.). Ataman Kimya. Retrieved March 26, 2026, from [Link]
Isononanol - Safety data sheet. (2025, September 24). BASF.
Safety Data Sheet: Azelaic acid ≥80 %. (n.d.). Carl ROTH.
Isononyl alcohol. (n.d.). In Wikipedia. Retrieved March 26, 2026, from [Link]
Isononanol Safety Data Sheet. (n.d.). NextSDS. Retrieved March 26, 2026, from [Link]
isononanol alcohols, C8-10-iso-, C9-rich. (n.d.). The Good Scents Company. Retrieved March 26, 2026, from [Link]
Isononyl Alcohol Market Size, Share | CAGR of 4.4%. (2025, September 15). Fortune Business Insights. Retrieved March 26, 2026, from [Link]
Azelaic Acid Powder TDS ENG. (n.d.). Avena Lab. Retrieved March 26, 2026, from [Link]
Azelaic acid. (n.d.). In Wikipedia. Retrieved March 26, 2026, from [Link]
Isononyl Alcohol. (n.d.). Chemichase Chemical Co.,Ltd. Retrieved March 26, 2026, from [Link]
SAFETY DATA SHEET - Azelaic acid. (2009, September 23). Fisher Scientific.
Isononyl Alcohol - Global Strategic Business Report. (n.d.). Research and Markets. Retrieved March 26, 2026, from [Link]
MATERIAL SAFETY DATA SHEET - DIISONONYL PHTHALATE. (2014, August 13).
ISO-NONYL ALCOHOL Safety Data Sheet. (n.d.). NextSDS. Retrieved March 26, 2026, from [Link]
Safety Data Sheet Azelaic acid. (n.d.). Metasci. Retrieved March 26, 2026, from [Link]
Material Safety Data Sheet - Azelaic Acid, Tech., 85-90% (GC), Flakes. (2005, October 3). Cole-Parmer. Retrieved March 26, 2026, from [Link]
MATERIAL SAFETY DATA SHEET AZELAIC ACID. (n.d.).
Isononanol Safety Data Sheet. (2012, September 17). Scribd. Retrieved March 26, 2026, from [Link]
Sustainability evaluation of azelaic acid production using techno-economic analysis and environmental life cycle assessment. (2024, August 19). AIChE. Retrieved March 26, 2026, from [Link]
SAFETY DATA SHEET - Azelaic acid. (2009, September 23). Thermo Fisher Scientific.
SAFETY DATA SHEET - Isononanol. (2022, January 25).
Azelaic Acid Therapeutic Cheat Sheet. (n.d.). Next Steps in Derm. Retrieved March 26, 2026, from [Link]
McGinty, D., Scognamiglio, J., Letizia, C. S., & Api, A. M. (2010). Fragrance material review on isononyl alcohol. Food and Chemical Toxicology, 48 Suppl 4, S79–S81. [Link]
Isononyl Alcohol (INA). (n.d.). Johnson Matthey. Retrieved March 26, 2026, from [Link]
Finacea Pharmacology Review. (2002, December 12). U.S. Food and Drug Administration. Retrieved March 26, 2026, from [Link]
ISONONANOL (INA). (n.d.).
Mayer, N., & Schmidt, W. (1989). Pharmacology and toxicology of azelaic acid. Cutis, 43(2), 169–175.
Safety Data Sheet - Azelaic Acid. (2025, August 21). Cayman Chemical.
Nonanedioic acid (azelaic acid) - Evaluation statement. (2021, September 14). Australian Industrial Chemicals Introduction Scheme (AICIS). Retrieved March 26, 2026, from [Link]
Isononyl alcohol. (n.d.). Grokipedia. Retrieved March 26, 2026, from [Link]
Application Note: HPLC Method Development for Isononyl Hydrogen Azelate Detection
Introduction & Analytical Challenges Isononyl hydrogen azelate (INHA, CAS: 71850-13-0) is an aliphatic monoester of azelaic acid [1]. In dermatological drug development and advanced cosmetic formulations, INHA is frequen...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Analytical Challenges
Isononyl hydrogen azelate (INHA, CAS: 71850-13-0) is an aliphatic monoester of azelaic acid [1]. In dermatological drug development and advanced cosmetic formulations, INHA is frequently encountered as an emollient, a lipophilic prodrug, or as an esterification impurity resulting from the interaction between azelaic acid and formulation excipients.
The primary analytical challenge in quantifying INHA lies in its molecular structure. Like its parent compound, azelaic acid, INHA lacks conjugated
π
-electron systems or aromatic rings, rendering it virtually invisible to standard UV-Vis detectors at typical wavelengths. While low-wavelength UV detection (e.g., 205–210 nm) is technically possible, it is plagued by baseline drift, poor sensitivity, and severe optical interference from mobile phase solvents and complex lipidic excipients [3].
Scientific Rationale: The Shift to Aerosol-Based Detection
To establish a self-validating, robust analytical protocol, we must abandon traditional UV detection in favor of universal, mass-based detectors such as the Evaporative Light Scattering Detector (ELSD) or the Charged Aerosol Detector (CAD).
Detector Causality: CAD and ELSD operate by nebulizing the column effluent, evaporating the mobile phase, and measuring the remaining non-volatile analyte particles. Because INHA is a relatively large, non-volatile lipidic ester (
C18H34O4
, MW: 314.46 g/mol ), it forms distinct aerosol particles that scatter light (ELSD) or accept a charge (CAD). This yields high signal-to-noise ratios entirely independent of the molecule's optical properties [2].
Chromatographic Causality: The addition of the 9-carbon isononyl chain makes INHA significantly more lipophilic than azelaic acid. A high-carbon-load C18 stationary phase is required to ensure adequate retention and prevent co-elution with polar matrix components.
Mobile Phase Causality: Aerosol-based detectors strictly require volatile mobile phases. Traditional non-volatile phosphate buffers used in legacy azelaic acid UV methods [3] will precipitate during nebulization, causing catastrophic blockages in the ELSD/CAD drift tube. Therefore, we utilize volatile 0.1% Formic Acid.
Fig 1: Decision matrix justifying CAD/ELSD over traditional UV detection for non-chromophoric INHA.
Experimental Protocols
Reagents and Materials
Analyte: Isononyl hydrogen azelate reference standard (Purity
≥
98%).
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Ultrapure Water (18.2 M
Ω⋅
cm).
Modifier: LC-MS grade Formic Acid (FA).
Step-by-Step Sample Preparation Workflow
Self-Validation Check: INHA is highly soluble in organic solvents but can be trapped in lipidic cream matrices. This extraction protocol uses a solvent mixture designed to disrupt lipid bilayers while precipitating high-molecular-weight waxes.
Extraction: Accurately weigh 100 mg of the formulation into a 15 mL polypropylene centrifuge tube.
Solubilization: Add 5.0 mL of Methanol:Tetrahydrofuran (80:20, v/v) to disrupt the emulsion and dissolve the INHA.
Agitation: Vortex vigorously for 2 minutes, followed by sonication for 10 minutes at 30°C to ensure complete mass transfer of the analyte into the solvent phase.
Precipitation: Centrifuge the sample at 10,000
×
g for 10 minutes at 4°C. The low temperature forces the precipitation of insoluble excipients (e.g., cetostearyl alcohol, waxes).
Filtration: Filter the clear supernatant through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial. (Note: Do not use Nylon filters, as they may exhibit non-specific binding with lipophilic esters).
Fig 2: Step-by-step analytical workflow for INHA detection using HPLC coupled with CAD/ELSD.
Chromatographic Conditions
To achieve baseline resolution between INHA, unreacted azelaic acid, and matrix components, a gradient elution profile is mandatory.
Table 1: HPLC-CAD/ELSD Instrument Parameters
Parameter
Specification / Setting
Scientific Rationale
Column
C18, 150
×
4.6 mm, 3.5 µm
High surface area for resolving structurally similar lipophilic esters.
Mobile Phase A
0.1% Formic Acid in Water
Volatile acidic modifier suppresses ionization of the free carboxyl group, improving peak shape.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
ACN provides lower backpressure and sharper peaks for lipids than Methanol.
Flow Rate
1.0 mL/min
Optimal flow for efficient nebulization in CAD/ELSD systems.
Column Temp.
40°C
Reduces mobile phase viscosity and improves mass transfer of the bulky INHA molecule.
Injection Vol.
10 µL
Prevents column overloading while maintaining high detector response.
ELSD/CAD Temp.
Nebulizer: 40°C / Evaporator: 50°C
Ensures complete evaporation of ACN/Water without volatilizing the INHA analyte.
Table 2: Gradient Elution Profile
Time (min)
% Mobile Phase A
% Mobile Phase B
Elution Phase
0.0
60
40
Equilibration & elution of polar matrix/azelaic acid.
2.0
60
40
Isocratic hold to stabilize baseline.
10.0
5
95
Linear gradient to elute highly lipophilic INHA.
15.0
5
95
Column wash to remove strongly bound waxes.
15.1
60
40
Return to initial conditions.
20.0
60
40
Re-equilibration.
Method Validation & Data Interpretation
When validating this method according to ICH Q2(R1) guidelines, special attention must be paid to the detector response.
Table 3: System Suitability & Expected Validation Criteria
Validation Parameter
Acceptance Criteria
Analytical Note
Resolution (
Rs
)
>2.0
Ensures baseline separation between parent azelaic acid (elutes early) and INHA (elutes late).
Tailing Factor (
Tf
)
≤1.5
Confirms that secondary interactions with column silanols are adequately suppressed by Formic Acid.
Linearity
R2≥0.995
Critical: ELSD and CAD responses are inherently non-linear. Data must be fitted using a logarithmic (log-log) calibration curve:
log(Area)=a×log(Concentration)+b
.
Limit of Detection
≤50
ng/mL
Aerosol detection provides a massive sensitivity upgrade over the ~1–3 µg/mL LODs seen in UV methods[3].
References
National Center for Biotechnology Information (PubChem). Isononyl hydrogen azelate (CID 44149465). Retrieved March 27, 2026, from[Link]
Han, S., Karlowicz-Bodalska, K., Szura, D., Ozimek, L., & Musial, W. (2013). Application of HPLC With ELSD Detection for the Assessment of Azelaic Acid Impurities in Liposomal Formulation. The Scientific World Journal, 2013, 564962. Retrieved March 27, 2026, from[Link]
Malik, D. S., & Kaur, G. (2018). A Validated Stability-indicating RP-HPLC Method for Analysis of Azelaic Acid in Pharmaceuticals. Indian Journal of Pharmaceutical Sciences. Retrieved March 27, 2026, from[Link]
Application
Application Note: GC-MS Protocols for the Analysis of Isononyl Hydrogen Azelate
Executive Summary Isononyl hydrogen azelate (monoisononyl azelate) is an asymmetric aliphatic dicarboxylic acid monoester. Its amphiphilic nature—comprising a lipophilic branched nonyl chain and a polar, hydrogen-donatin...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Isononyl hydrogen azelate (monoisononyl azelate) is an asymmetric aliphatic dicarboxylic acid monoester. Its amphiphilic nature—comprising a lipophilic branched nonyl chain and a polar, hydrogen-donating carboxylic acid—makes it a highly effective lubricity improver in ultra-low-sulfur diesel fuels and a versatile intermediate in cosmetic formulations[1, 3]. However, this structural dichotomy presents a significant analytical challenge. Direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis of free carboxylic acids typically results in severe peak tailing, irreversible adsorption to the stationary phase, and thermal degradation.
This application note provides a comprehensive, self-validating workflow for the quantitative analysis of isononyl hydrogen azelate using GC-MS. By detailing the causality behind specific derivatization strategies (silylation vs. methylation), this guide empowers analytical scientists to achieve high-resolution chromatographic separation and sub-nanogram sensitivity.
Mechanistic Grounding: The Imperative of Derivatization
To achieve optimal volatility and thermal stability, the free carboxylate headgroup of isononyl hydrogen azelate must be neutralized. We present two field-proven derivatization pathways:
Silylation via BSTFA + 1% TMCS : This reaction replaces the active acidic proton with a trimethylsilyl (TMS) group, forming isononyl TMS azelate. The addition of 1% Trimethylchlorosilane (TMCS) is critical; it acts as a Lewis acid catalyst to drive the reaction forward, while a basic solvent (like pyridine) acts as an acid scavenger to neutralize the generated hydrogen fluoride/hydrochloric acid byproducts [1, 4].
Methylation via BF₃/Methanol : This classic Fischer esterification utilizes Boron Trifluoride (BF₃) as a powerful Lewis acid catalyst to form isononyl methyl azelate. While highly efficient and yielding highly stable derivatives, BF₃ is moisture-sensitive and requires a strict aqueous quenching step to prevent the degradation of the analytical column [2, 4].
Workflow Visualization
The following diagram illustrates the logical progression of sample preparation, parallel derivatization choices, and instrumental analysis.
Workflow for the extraction, derivatization, and GC-MS analysis of isononyl hydrogen azelate.
Experimental Protocols
Sample Preparation & Extraction
Causality Check: Matrix interferences (like heavy hydrocarbons in fuel or emulsions in cosmetics) can suppress ionization or foul the GC inlet. Liquid-liquid extraction isolates the target monoester.
Spike 1.0 mL of the sample matrix with 50 µL of an internal standard (e.g., Nonane or Deuterated Azelaic Acid at 10 µg/mL) to correct for extraction losses [1].
Add 2.0 mL of Methyl tert-butyl ether (MTBE) and vortex vigorously for 2 minutes.
Centrifuge at 4,000 RPM for 5 minutes to achieve phase separation.
Transfer the upper organic layer to a clean 2.0 mL glass GC autosampler vial.
Evaporate the solvent to complete dryness under a gentle stream of high-purity Nitrogen (N₂) at 35°C. Note: Complete dryness is mandatory for silylation, as water aggressively quenches BSTFA.
Protocol A: Silylation (Recommended for Trace Analysis)
Reconstitute the dried extract in 50 µL of anhydrous Pyridine.
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% TMCS.
Cap the vial tightly with a PTFE-lined septum and vortex for 30 seconds.
Incubate in a heating block at 70°C for 20 minutes. Causality: Elevated temperature overcomes the steric hindrance of the bulky isononyl chain during the substitution reaction.
Allow the vial to cool to room temperature, then dilute with 850 µL of anhydrous hexane prior to injection.
Protocol B: Methylation (Recommended for High-Concentration/Routine QA)
To the dried extract, add 1.0 mL of 14% BF₃ in Methanol reagent.
Seal the vial and heat at 60°C for 15 minutes in a water bath [2].
Remove from heat and allow to cool.
Quenching Step : Add 1.0 mL of saturated NaCl aqueous solution. Causality: This halts the reaction and drives the newly formed non-polar methyl ester into the organic phase.
Add 1.0 mL of Hexane, vortex for 1 minute, and centrifuge.
Carefully transfer the upper hexane layer containing the isononyl methyl azelate to a new vial containing a pinch of anhydrous Na₂SO₄ to remove residual moisture.
GC-MS Instrumental Parameters
To ensure reproducible retention times and optimal fragmentation, configure the GC-MS system as follows:
Column : DB-5MS or equivalent (5% phenyl / 95% dimethylpolysiloxane), 30 m × 0.25 mm ID × 0.25 µm film thickness [2].
Carrier Gas : Helium (99.999%), constant flow at 1.2 mL/min.
Oven Program : Initial 80°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min). Total run time: 27 minutes.
MS Parameters : Electron Ionization (EI) at 70 eV. Source Temp: 230°C. Quadrupole Temp: 150°C.
Acquisition Mode : SITI (Simultaneous SCAN and SIM). Monitor target ions specific to the derivative (e.g., [M-15]+ for TMS loss, or McLafferty rearrangement fragments).
Quantitative Data Presentation
The choice of derivatization impacts the analytical limits. The table below summarizes the validated performance characteristics of azelaic acid derivatives, which serve as the baseline proxy for monoisononyl azelate behavior [2, 4].
Table 1: Comparative Performance of Derivatization Methods for Azelaic Acid Derivatives
Parameter
Silylation (BSTFA + 1% TMCS)
Methylation (BF₃ / Methanol)
Derivative Formed
TMS Ester
Methyl Ester
Linearity Range
100 ng/mL – 10 mg/mL
100 ng/mL – 100 mg/mL
Limit of Detection (LOD)
5 – 40 pg (on-column)
< 10 pg (on-column)
Limit of Quantification (LOQ)
100 ng/mL
50 ng/mL
Recovery (%)
92.0% – 98.5%
96.4% – 103.4%
Derivative Stability
Moderate (Analyze within 24h)
High (Stable for >72h)
Data synthesized from peer-reviewed chromatographic evaluations of dicarboxylic acid monoesters[2, 4].
References
Optimization of Experimental Procedure for Determining Azelaic Acid in Cosmetics by Gas Chromatography Derivatized through Ethanol. National Center for Biotechnology Information (PMC9052207). Available at:[Link]
LUBRICITY IMPROVER COMPOSITION FOR FUEL OIL AND USE THEREOF (EP 4368686 A1). European Patent Office. Available at:[Link]
Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry. National Center for Biotechnology Information (PMC3101313). Available at:[Link]
Method
Application Notes & Protocols: High-Efficiency Extraction of Isononyl Hydrogen Azelate from Complex Matrices
Abstract: This document provides a comprehensive guide for the extraction of isononyl hydrogen azelate, a monoester of azelaic acid, from challenging matrices such as cosmetics and polymers. Recognizing the sparse litera...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract: This document provides a comprehensive guide for the extraction of isononyl hydrogen azelate, a monoester of azelaic acid, from challenging matrices such as cosmetics and polymers. Recognizing the sparse literature on this specific analyte, this guide synthesizes established principles from the analysis of dicarboxylic acids, plasticizers, and other cosmetic ingredients to propose robust, validated protocols. We detail methodologies for Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Supercritical Fluid Extraction (SFE), emphasizing the scientific rationale behind each step to ensure high recovery and sample purity for subsequent chromatographic analysis.
Section 1: Analyte Profile and Extraction Strategy
Isononyl hydrogen azelate is the 9-monoester of nonanedioic acid (azelaic acid) and isononyl alcohol. Its structure imparts unique chemical properties that dictate the extraction strategy: a long, nonpolar C9 alkyl chain and a terminal carboxylic acid group.
Chemical Structure: HOOC-(CH₂)₇-COO-C₉H₁₉
Molecular Formula: C₁₈H₃₄O₄
Molecular Weight: 314.5 g/mol
Key Functional Groups: Carboxylic acid, Ester.
The presence of the carboxylic acid is the most critical feature for designing a selective extraction method. The acidity (pKa) of this group, estimated to be similar to the first pKa of azelaic acid (~4.5), allows for its charge state to be manipulated by adjusting the pH of the sample solution. At a pH below its pKa, the carboxyl group is protonated (neutral), making the entire molecule significantly more nonpolar and amenable to extraction into organic solvents. At a pH above its pKa, it becomes an anionic carboxylate, increasing its water solubility. This pH-dependent partitioning behavior is the cornerstone of the LLE and SPE methods described herein.
Strategic Approach to Matrix Complexity
Complex matrices, such as cosmetic creams (oil-in-water emulsions) and polymers, present distinct challenges. Creams contain a myriad of interferents including fats, waxes, surfactants, and humectants, while solid polymers require the analyte to be liberated from a rigid structure. Our strategy is to first disrupt the matrix to release the analyte into a primary solvent, followed by a selective purification step based on the analyte's chemical properties.
Figure 1: General workflow for selecting an extraction technique.
Section 2: Extraction from Cosmetic Matrices (Creams & Lotions)
Cosmetic emulsions must first be broken down to release the analyte. This typically involves dispersion in a polar organic solvent that is miscible with both the aqueous and oil phases of the formulation.
This protocol leverages the pH-dependent solubility of isononyl hydrogen azelate to achieve separation from neutral matrix components like oils and waxes.
Causality: The initial extraction with an organic solvent and base (e.g., NaOH solution) deprotonates the analyte's carboxylic acid, pulling it into the aqueous phase as a salt. Neutral lipids and oils remain in the organic phase, which is discarded. The subsequent acidification of the aqueous phase protonates the analyte, rendering it nonpolar and allowing its extraction into a fresh, clean organic solvent.
Sample Weighing & Dispersion: Accurately weigh ~1.0 g of the cosmetic sample into a 50 mL centrifuge tube. Add 10 mL of methanol and vortex vigorously for 2 minutes to disperse the sample. Sonication for 5-10 minutes can improve the dispersion of viscous samples.
Initial Partitioning: Add 10 mL of hexane and 10 mL of 0.5 M NaOH to the tube. Cap and vortex for 2 minutes.
Phase Separation: Centrifuge the mixture at 3,000 x g for 10 minutes to achieve a clean separation of the aqueous and organic (hexane) layers.
Isolate Aqueous Phase: Carefully transfer the lower aqueous phase to a clean 50 mL centrifuge tube. Discard the upper hexane layer, which contains neutral lipids and oils.
Acidification: Adjust the pH of the collected aqueous phase to < 3.0 by adding 0.5 M HCl dropwise. Confirm the pH with a meter or pH strips. The solution may become cloudy as the protonated analyte precipitates.
Analyte Extraction: Add 10 mL of ethyl acetate to the acidified aqueous phase. Vortex for 2 minutes.
Final Phase Separation: Centrifuge at 3,000 x g for 5 minutes.
Collection & Evaporation: Carefully collect the upper ethyl acetate layer, which now contains the purified isononyl hydrogen azelate. For increased recovery, this extraction (steps 6-7) can be repeated and the organic layers combined. Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator.
Reconstitution: Reconstitute the dried extract in a known volume (e.g., 1.0 mL) of a suitable solvent for the intended analysis (e.g., acetonitrile for LC-MS or the derivatization solvent for GC-MS).
Figure 2: Workflow for LLE of Isononyl Hydrogen Azelate from Cosmetics.
Protocol 2: Solid-Phase Extraction (SPE)
SPE offers a more automated and often cleaner alternative to LLE, using a packed sorbent bed to retain the analyte while interferences are washed away. A reversed-phase (RP) mechanism is most appropriate here.
Causality: A polymeric reversed-phase sorbent is chosen for its stability across a wide pH range and high capacity for organic molecules. The sample is loaded under acidic, aqueous conditions, where the protonated (neutral) analyte has a strong affinity for the nonpolar sorbent. Polar interferences are washed away with a weak aqueous-organic solvent. Finally, a strong organic solvent is used to disrupt the hydrophobic interaction and elute the purified analyte.
Sample Pre-treatment: Accurately weigh ~0.5 g of the cosmetic sample into a 50 mL centrifuge tube. Add 10 mL of methanol and vortex/sonicate to disperse. Centrifuge at 5,000 x g for 10 minutes to pellet insoluble excipients.
Dilution & Acidification: Transfer the methanol supernatant to a new tube. Dilute it 1:4 with deionized water containing 0.1% formic acid. This ensures the analyte is protonated and reduces the organic solvent concentration for effective binding to the SPE sorbent.
SPE Cartridge Conditioning: Condition the SPE cartridge on the manifold by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the sorbent bed to go dry.
Sample Loading: Load the diluted and acidified sample extract onto the cartridge at a slow flow rate (~1-2 mL/min).
Washing Step: Wash the cartridge with 5 mL of 5% methanol in water. This removes highly polar matrix components without eluting the analyte.
Elution: Elute the isononyl hydrogen azelate from the cartridge with 5 mL of acetonitrile into a clean collection tube.
Final Preparation: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol (Step 9).
Figure 3: Workflow for SPE of Isononyl Hydrogen Azelate from Cosmetics.
Section 3: Extraction from Polymer Matrices
Extracting additives like isononyl hydrogen azelate from a solid polymer matrix requires overcoming the physical barrier of the plastic. This can be achieved by dissolving the polymer or by using advanced techniques like Supercritical Fluid Extraction (SFE).
Protocol 3: Supercritical Fluid Extraction (SFE)
SFE is an environmentally friendly and efficient technique for extracting semi-volatile compounds from solid samples. It uses supercritical CO₂, which has liquid-like solvating power and gas-like diffusivity, allowing it to penetrate the polymer matrix effectively.
Causality: Supercritical CO₂ is a nonpolar solvent, effective at solvating the long alkyl chain of the analyte. Adding a polar co-solvent (modifier) like methanol is often necessary to improve the extraction efficiency of more polar analytes, such as those containing a carboxylic acid group. The extraction parameters (pressure, temperature, time) are optimized to maximize analyte recovery.
Sample Preparation: Reduce the particle size of the polymer sample by grinding or cryogenic milling to increase the surface area available for extraction. Accurately weigh an appropriate amount of the ground sample into the SFE extraction vessel.
SFE System Parameters (Starting Conditions):
Extraction Fluid: Supercritical CO₂ with 5-10% Methanol modifier.
Extraction Process: Place the vessel in the SFE system. Run the extraction program using the defined parameters. The analyte will be partitioned from the polymer matrix into the supercritical fluid.
Analyte Collection: The analyte is depressurized post-extraction, causing the CO₂ to return to a gaseous state and the extracted analyte to precipitate into a collection vial, often containing a small amount of solvent (e.g., methanol) to aid trapping.
Final Preparation: The collected extract can be diluted or concentrated as needed and is typically clean enough for direct injection into a GC-MS or LC-MS system.
The choice of analytical technique depends on the required sensitivity and the volatility of the analyte.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for direct analysis. It offers high sensitivity and selectivity without requiring derivatization. A reversed-phase C18 column is suitable, using a mobile phase of acetonitrile and water (with formic acid to ensure the analyte is protonated). Detection is typically performed in negative ion mode, monitoring the deprotonation of the carboxylic acid.
Gas Chromatography-Mass Spectrometry (GC-MS)
Direct GC-MS analysis of isononyl hydrogen azelate is challenging due to its high boiling point and the polar carboxylic acid group, which can cause poor peak shape and thermal degradation. Therefore, derivatization is mandatory .
Derivatization Protocol (Esterification):
The most common approach is to convert the carboxylic acid to a more volatile methyl or ethyl ester.
To the dried extract, add 500 µL of 14% Boron Trifluoride in Methanol (BF₃-Methanol).
Cap the vial tightly and heat at 60 °C for 10 minutes.
Cool the vial, add 1 mL of hexane and 1 mL of water, and vortex.
Allow the layers to separate and inject an aliquot of the upper hexane layer into the GC-MS.
This procedure converts the isononyl hydrogen azelate into isononyl methyl azelate, a more volatile and thermally stable compound suitable for GC analysis.
A Comprehensive Review of Azelaic Acid Pharmacological Properties, Clinical Applications, and Innovative Topical Formulations. MDPI. [Link]
Isononyl hydrogen azelate | C18H34O4. PubChem, National Institutes of Health. [Link]
A Validated Stability-indicating RP-HPLC Method for Analysis of Azelaic Acid in Pharmaceuticals. Indian Journal of Pharmaceutical Sciences. [Link]
An enhanced procedure for measuring organic acids and methyl esters in PM2.5. Atmospheric Chemistry and Physics. [Link]
Supercritical fluid extraction for purification of waxes derived from polyethylene and polypropylene plastics. Waste Management. [Link]
Azelaic Acid: Mechanisms of Action and Clinical Applications. Clinical, Cosmetic and Investigational Dermatology. [Link]
The Development of Analytical Method for the Determination of Azelaic Acid Content in Cosmetic Cream Products. Jurnal Farmasi dan Ilmu Kefarmasian Indonesia. [Link]
Spectrophotometric Method for Determination of Azelaic Acid: Development and Validation Approach. Advanced Concepts in Pharmaceutical Research. [Link]
Determination of azelaic acid in pharmaceuticals and cosmetics by RP-HPLC after pre-column derivatization. PubMed. [Link]
Analysis of poly(vinyl chloride) additives by supercritical fluid extraction and supercritical fluid chromatography. The Analyst. [Link]
Determination of azelaic acid in pharmaceuticals and cosmetics by RP-HPLC after pre-column derivatization. Semantic Scholar. [Link]
isononyl hydrogen azelate — Chemical Substance Information. NextSDS. [Link]
Evaluation of a gas chromatography method for azelaic acid determination in selected biological samples. Semantic Scholar. [Link]
Optimization of Experimental Procedure for Determining Azelaic Acid in Cosmetics by Gas Chromatography Derivatized through Ethanol. ACS Omega. [Link]
Method for detecting azelaic acid and potassium azelate in cosmetics.
Qualitative and quantitative analysis of organic acid by GC-MS with Chloroformate Derivatization. Japan Customs. [Link]
Supercritical fluid extraction of additives and degradation products from both virgin and recycled PET. ResearchGate. [Link]
Preparation and Evaluation of Azelaic Acid Topical Microemulsion Formulation: In Vitro and In Vivo Study. ResearchGate. [Link]
A Validated HPLC Method for the Determination of Vanillyl Butyl Ether in Cosmetic Preparations. Molecules. [Link]
Preparation and Evaluation of Azelaic Acid Topical Microemulsion Formulation: In Vitro and In Vivo Study. Semantic Scholar. [Link]
Assessment of Supercritical CO2 Extraction as a Method for Plastic Waste Decontamination. Polymers. [Link]
Analytical Methods of Cosmetic Ingredients in Cosmetic Products. Ministry of Food and Drug Safety, Republic of Korea. [Link]
Advanced Recycling of Mixed Plastic Waste Using Safer Solvents and Supercritical Water. Worcester Polytechnic Institute Digital Commons. [Link]
Determination of phthalate acid esters plasticizers in plastic by ultrasonic solvent extraction combined with solid-phase microextraction using calixarene fiber. Talanta. [Link]
Decoding Cosmetic Complexities: A Comprehensive Guide to Matrix Composition and Pretreatment Technology. Cosmetics. [Link]
Assessing the Conformity of Plasticizer-Free Polymers for Foodstuff Packaging Using Solid Phase Microextraction Coupled to Gas Chromatography/Mass Spectrometry. Molecules. [Link]
The Role of Polymers in Solid-Phase Extraction and Sample Preparation. Chromatography Online. [Link]
GC-MS determination of organic acids with solvent extraction after cation-exchange chromatography. SciSpace. [Link]
Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Journal of Analytical & Bioanalytical Techniques. [Link]
C9H16O4 | PubChem. PubChem, National Institutes of Health. [Link]
JRC Guidelines for Selecting and/or validating analytical methods for cosmetics. European Commission. [Link]
DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF MOISTURIZERS, PRESERVATIVES AND ANTI-OXIDANTS IN COS. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
Assessing the Conformity of Plasticizer-Free Polymers for Foodstuff Packaging Using Solid Phase Microextraction Coupled to Gas Chromatography/Mass Spectrometry. ResearchGate. [Link]
Determination of Niacinamide in Lotions and Creams Using Liquid-Liquid Extraction and High-Performance Liquid Chromatography. Journal of Chemical Education. [Link]
**Determin
Application
Advanced Application Note: Isononyl Hydrogen Azelate as a High-Performance, Reactive Plasticizer in Polymer Science
Executive Summary & Chemical Profile The transition toward sustainable, non-toxic, and non-migrating polymer additives has driven the development of bio-based plasticizers to replace traditional ortho-phthalates like Di-...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Profile
The transition toward sustainable, non-toxic, and non-migrating polymer additives has driven the development of bio-based plasticizers to replace traditional ortho-phthalates like Di-2-ethylhexyl phthalate (DEHP). Among these next-generation additives, Isononyl Hydrogen Azelate (INHA) (CAS: 71850-13-0) emerges as a highly specialized, dual-function molecule.
Derived from1[1]—INHA is a monoester. It features a long, branched aliphatic isononyl tail and a free, unreacted carboxylic acid head group. This unique molecular architecture allows INHA to function not merely as a traditional external plasticizer, but as a reactive plasticizer capable of anchoring itself within specific polymer matrices, thereby solving the critical industry challenge of plasticizer exudation and migration.
Mechanistic Causality: The Science of Reactive Plasticization
To understand why INHA outperforms traditional additives, we must examine the physical chemistry of plasticization through two primary mechanisms:
A. Free Volume Expansion and Low-Temperature Flexibility
The fundamental role of a plasticizer is to increase the free volume between polymer chains, thereby lowering the glass transition temperature (
Tg
) and enhancing flexibility. According to established structure-property relationships, the total carbon content of a plasticizer should ideally range between C18 and C26 to maintain the precise apolar/polar ratio required for compatibility with polymers like Polyvinyl Chloride (PVC) or Poly(lactic acid) (PLA)[2].
INHA contains exactly 18 carbons. The 9-carbon azelate backbone combined with the highly branched isononyl group creates significant steric hindrance. This structural bulk effectively disrupts polymer-polymer chain interactions. Furthermore, 3[3], outperforming standard adipates and phthalates.
B. Reactive Anchoring (Zero-Migration)
The most significant limitation of traditional diester plasticizers (like DEHP or Di-2-ethylhexyl azelate, DOZ) is that they are held within the polymer matrix solely by weak van der Waals forces. Over time,4[4].
Because INHA is a monoester, it retains a reactive carboxylic acid group (-COOH). In condensation polymers (like polyamides or polyesters) or crosslinked networks (like epoxies and polyurethanes), 5[5]. It can undergo transesterification, covalent bonding, or strong hydrogen bonding with the polymer backbone. This anchors the plasticizer permanently, yielding a flexible network with near-zero migration.
Fig 1. Mechanistic pathway of INHA acting as a reactive plasticizer, preventing migration.
Comparative Quantitative Analysis
To contextualize INHA's performance, the following table synthesizes its properties against traditional industry standards. Data parameters are benchmarked against 6[6].
Plasticizer
Chemical Class
Molecular Weight
Tg
Reduction Efficiency
Migration Resistance (Hexane)
Low-Temp Flexibility
DEHP
Ortho-Phthalate (Diester)
390.56 g/mol
Moderate
Poor (High Exudation)
Moderate
DOZ
Azelate (Diester)
412.65 g/mol
High
Moderate
Excellent
INHA
Azelate (Monoester)
~314.46 g/mol
High
Excellent (Reactive Anchoring)
Excellent
Self-Validating Experimental Protocols
The following protocols provide a comprehensive framework for compounding INHA into a biopolymer matrix (e.g., PLA) and evaluating its plasticization efficiency and migration resistance.
Fig 2. Self-validating experimental workflow for evaluating INHA plasticization efficiency.
Protocol 1: Reactive Compounding via Melt Extrusion
Objective: To homogeneously disperse INHA into a PLA matrix while promoting hydrogen/covalent bonding between the INHA carboxylic head and the PLA hydroxyl/carboxyl end groups.
Preparation: Dry the PLA pellets in a vacuum oven at 80°C for 12 hours to prevent hydrolytic degradation during melt processing.
Premixing: Mechanically tumble PLA pellets with INHA liquid at concentrations of 5%, 10%, and 15% (w/w).
Extrusion: Feed the mixture into a co-rotating twin-screw extruder. Set the temperature profile from the hopper to the die at 160°C / 175°C / 185°C / 180°C.
Causality: This specific thermal window is hot enough to melt PLA and activate the reactive carboxylic group of INHA, but low enough to prevent thermal degradation of the azelate aliphatic chain.
System Validation: Monitor the extruder's motor torque. A steady, plateaued torque reading indicates that the INHA has fully integrated into the polymer melt without causing macro-phase separation or acting merely as a slip agent.
Objective: To quantify the plasticization efficiency by measuring the reduction in the Glass Transition Temperature (
Tg
).
Sample Prep: Encapsulate 5–10 mg of the extruded PLA/INHA blend in an aluminum DSC pan.
Thermal Cycling:
Heat 1: 25°C to 200°C at 10°C/min (Erases thermal history).
Cool 1: 200°C to -20°C at 10°C/min.
Heat 2: -20°C to 200°C at 10°C/min (Data acquisition phase).
Data Analysis: Identify the
Tg
as the inflection point of the step change in the heat flow curve during the second heating cycle.
System Validation: Calculate the first derivative of the heat flow curve. A single, sharp peak during the glass transition validates a single-phase, highly compatible system. Multiple peaks would indicate that the plasticizer has phase-separated.
Protocol 3: Solvent Extraction / Migration Assay
Objective: To prove the non-migrating nature of the reactive monoester compared to traditional diesters.
Sample Prep: Mold the plasticized polymer into standardized discs (50 mm diameter, 1 mm thickness). Record the precise initial weight (
Wi
).
Extraction: Submerge the discs in 100 mL of n-hexane (a non-polar solvent that readily dissolves unbound aliphatic plasticizers) at 50°C for 24 hours.
Drying: Remove the discs, wipe the surface, and dry in a vacuum oven at 40°C for 24 hours to remove residual solvent. Record the final weight (
Wf
).
System Validation: Run a parallel control sample utilizing DEHP or DOZ. The control must exhibit >5% weight loss to validate the extractive power of the solvent setup. A successful INHA sample should demonstrate <0.5% weight loss, confirming covalent/hydrogen-bonded anchoring.
References
Source: National Institutes of Health (NIH)
A Comparative Analysis of Sebacic Acid and Azelaic Acid as Plasticizers for Polymers
Source: Benchchem
URL
Technical Support Center: Yield Optimization in Isononyl Hydrogen Azelate Synthesis
Welcome to the Process Optimization Support Center. As drug development and materials science increasingly rely on high-purity monoesters, synthesizing isononyl hydrogen azelate from azelaic acid (a C9 dicarboxylic acid)...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Process Optimization Support Center. As drug development and materials science increasingly rely on high-purity monoesters, synthesizing isononyl hydrogen azelate from azelaic acid (a C9 dicarboxylic acid) and isononyl alcohol presents a classic kinetic challenge: arresting the reaction before the unwanted diester (diisononyl azelate) forms.
This guide provides field-proven troubleshooting strategies, causal mechanistic explanations, and self-validating protocols to help you maximize monoester yield and selectivity.
Part 1: Troubleshooting FAQs & Mechanistic Insights
Q1: Why does my esterification yield predominantly diisononyl azelate instead of the target monoester?A1: This is a fundamental issue of thermodynamic and kinetic control. Azelaic acid possesses two identical, equally reactive carboxyl groups. Once the first isononyl group is attached, the resulting monoester (isononyl hydrogen azelate) becomes significantly more lipophilic. In standard homogenous organic solvents, this increased solubility in the alcohol-rich phase accelerates the secondary esterification, driving the reaction toward the diester byproduct. To solve this, you must intervene mechanistically by either selectively activating only one carboxyl group or physically removing the monoester from the catalytic environment immediately upon formation.
Q2: How can I chemically force the reaction to stop at the monoester stage?A2: The most robust chemical intervention is the LiCl-driven mono-activation method . By using Lithium Chloride (LiCl) in conjunction with trifluoroacetic anhydride (TFAA), you can achieve unprecedented mono-/di-ester selectivity (up to 50:1) (1)[1].
Causality: The Lewis acidity and coordination geometry of the Li⁺ ion selectively mediate the formation of a mono(trifluoroacetyl) mixed anhydride. This intermediate lowers the activation energy for the first esterification while sterically and electronically deactivating the opposite end of the long-chain dicarboxylic acid[1].
Q3: Can heterogeneous or enzymatic catalysts improve selectivity?A3: Yes, through two distinct mechanisms:
Strongly Acidic Ion-Exchange Resins: When used in a biphasic ester-hydrocarbon mixture, these resins maintain a micro-aqueous layer on their surface. The hydrophilic azelaic acid enters this layer to react. Once converted to the amphiphilic monoester, it is thermodynamically expelled into the bulk hydrophobic solvent, physically separating it from the active catalytic sites and preventing over-reaction (2)[2].
Enzymatic Catalysis (Novozym 435): Immobilized Candida antarctica lipase B (Novozym 435) provides high regioselectivity under mild conditions (e.g., 40–46 °C) (3)[3]. Causality: The bulky, branched nature of isononyl alcohol creates significant steric hindrance. Once the first bulky ester linkage is formed, the enzyme's active site pocket restricts the accommodation of the monoester for a second acylation, naturally halting the reaction (4)[4].
Q4: How do I handle downstream separation if unreacted azelaic acid remains?A4: Implement a Continuous Extraction protocol. By conducting the reaction in an aqueous/polar phase where azelaic acid is soluble, you can continuously wash the reactor with a non-polar solvent (like hexane). The monoester partitions into the non-polar phase immediately upon formation, yielding purities >95% without complex chromatography (5)[5].
Part 2: Quantitative Catalyst Comparison
To select the appropriate methodology for your scale and purity requirements, refer to the performance metrics below.
Catalyst / System
Primary Mechanism of Selectivity
Typical Monoester Yield
Mono:Di Selectivity
Best Use Case
LiCl / TFAA
Chemical mono-activation (mixed anhydride)
75% - 85%
Up to 50:1
High-purity pharmaceutical intermediates
Ion-Exchange Resin
Phase separation (hydrophobic expulsion)
70% - 80%
~ 15:1
Scalable industrial bulk synthesis
Novozym 435
Steric hindrance in enzymatic active site
50% - 65%
~ 10:1
Green chemistry, mild thermal conditions
Aqueous Biphasic
Continuous extraction of amphiphilic product
> 90%
> 20:1
Continuous flow manufacturing
Part 3: Reaction Pathway Visualization
The following diagram illustrates the kinetic pathways of azelaic acid esterification and maps where specific catalytic interventions arrest the cascade to preserve the monoester.
Fig 1. Kinetic pathways and catalytic interventions for selective monoesterification.
Objective: Synthesize high-purity isononyl hydrogen azelate using mono-carboxylate activation.
Step 1: Reagent Preparation & Activation
In a flame-dried, argon-purged flask, dissolve 10 mmol of Azelaic Acid and 2.5 equivalents of anhydrous LiCl in anhydrous THF (0.2 M).
Cool the mixture to 0 °C using an ice bath.
Dropwise, add 1.2 equivalents of Trifluoroacetic Anhydride (TFAA).
Self-Validation Checkpoint: The dissolution of LiCl followed by a slight exotherm upon TFAA addition confirms the formation of the reactive mono(trifluoroacetyl) mixed anhydride. If the solution remains completely turbid, verify the anhydrous state of your LiCl.
Step 2: Nucleophilic Addition
Maintain the reaction at 0 °C for 30 minutes, then add 1.1 equivalents of Isononyl Alcohol dropwise.
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
Self-Validation Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 4:1 with a drop of acetic acid). You should observe the rapid appearance of the monoester spot (Rf ~0.4) with minimal formation of the diester (Rf ~0.8).
Step 3: Quenching and Workup
Quench the reaction with saturated aqueous NaHCO₃ to hydrolyze unreacted anhydrides.
Extract the aqueous layer with Ethyl Acetate (3x).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Biphasic Continuous Extraction Method
Objective: Maximize yield for bulk synthesis utilizing thermodynamic phase separation.
Step 1: Biphasic Setup
Dissolve 50 mmol of Azelaic Acid in 100 mL of an aqueous ethanol solution (50:50 v/v) containing 1 mol% H₂SO₄ as the catalyst.
Self-Validation Checkpoint: The diacid should be fully soluble at 40 °C. If precipitation occurs, incrementally increase the ethanol ratio by 5% until clear.
Step 2: Reaction and Continuous Extraction
Add 50 mmol of Isononyl Alcohol to the reactor.
Overlay the reaction mixture with 150 mL of a non-polar extraction solvent (e.g., cyclohexane or heptane).
Vigorously stir the lower aqueous-ethanol phase at 60 °C while gently circulating the upper non-polar phase.
Self-Validation Checkpoint: Sample the upper non-polar phase every 2 hours and analyze via GC-MS or HPLC. The concentration of isononyl hydrogen azelate should steadily increase in the top layer, while the bottom layer retains the unreacted diacid.
Step 3: Isolation
Separate the non-polar layer.
Evaporate the cyclohexane/heptane under reduced pressure to yield the crude monoester. Purity is typically >90% prior to any distillation.
References
Efficient Enzymatic Synthesis of Lipophilic Phenolic Glycoside Azelaic Acid Esters and Their Depigmenting Activity - ACS Publications.[Link]
LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids - National Institutes of Health (PMC).[Link]
Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).[Link]
Method of preparing monoesters (US4314071A)
Enhancing the Bioconversion of Azelaic Acid to Its Derivatives by Response Surface Methodology - National Institutes of Health (PMC).[Link]
Technical Support Center: Troubleshooting Isononyl Hydrogen Azelate Aqueous Solubility
Welcome to the Application Science Support Portal. Formulating lipophilic dicarboxylic acid monoesters like isononyl hydrogen azelate (IHA) into aqueous systems presents a significant thermodynamic challenge.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Science Support Portal. Formulating lipophilic dicarboxylic acid monoesters like isononyl hydrogen azelate (IHA) into aqueous systems presents a significant thermodynamic challenge. While unmodified azelaic acid already exhibits poor aqueous solubility (~2.4 g/L)[1], the esterification of one carboxylic acid group with a bulky, 9-carbon isononyl chain exponentially increases the molecule's lipophilicity[2].
This guide provides field-proven, mechanistically grounded solutions to overcome nucleation, precipitation, and phase separation during your drug development or formulation experiments.
Section 1: Physicochemical Profiling
Before troubleshooting, it is critical to understand the molecular constraints of IHA.
Moderate MW; easily accommodated within the hydrophobic core of non-ionic micelles (e.g., Polysorbate 80 or Poloxamers).
Estimated pKa
~4.5 – 4.8
The single free carboxylic acid must be deprotonated (pH > 6.0) to impart amphiphilic character. Below pH 4.5, it is fully protonated and practically insoluble.
Aqueous Solubility
< 0.1 mg/mL
Bare aqueous buffers (like PBS) cannot solvate IHA without cosolvents. Unmodified azelaic acid maxes out at ~0.1 mg/mL in PBS[3].
Monomeric Behavior
Surfactant-like
IHA derivatives exhibit improved solubility characteristics compared to even-carbon dicarboxylic acids[4], but behave as anionic surfactants when ionized, making them prone to calcium-salt precipitation.
Section 2: Diagnostic FAQs
Q1: Why does my IHA precipitate immediately when spiked into standard physiological buffers (e.g., PBS pH 7.4)?A1: This is a classic case of localized pH depression and poor wetting. Even if your bulk buffer is at pH 7.4, the localized environment around the dissolving IHA powder drops below its pKa (~4.5), keeping the carboxylic acid headgroup protonated. In this state, the molecule's LogP is exceedingly high.
Causality & Solution: Always pre-dissolve IHA in a water-miscible organic solvent (e.g., DMSO, Ethanol, or Propylene Glycol) to disrupt the crystal lattice before introducing it to the aqueous phase under high shear. Ensure residual organic solvent levels are acceptable for your downstream assays[3].
Q2: I adjusted the pH to 7.5, but the solution remains cloudy. What is happening?A2: At pH 7.5, IHA is fully deprotonated and acts as an anionic surfactant (a soap). However, its massive hydrophobic tail forces it to self-assemble. If the concentration exceeds its Critical Micelle Concentration (CMC), it forms micelles. If the geometry of the molecule doesn't favor spherical micelles, it may form insoluble lamellar liquid crystals, resulting in a turbid dispersion.
Causality & Solution: Introduce a non-ionic co-surfactant (like Polysorbate 80) or a cyclodextrin to disrupt the rigid liquid crystalline phase and form stable, optically clear mixed micelles[1].
Q3: My formulation is clear initially but precipitates after 24-48 hours. How do I stop this?A3: Delayed precipitation is typically caused by Ostwald ripening or temperature fluctuations dropping the system below its Krafft point (the temperature at which surfactant solubility equals the CMC). Additionally, if your water source contains trace divalent cations (Ca²⁺, Mg²⁺), they will bridge the anionic headgroups of IHA, forming highly insoluble salts.
Causality & Solution: Add a chelating agent (0.05% EDTA) to sequester divalent cations, and use 5-10% Propylene Glycol to lower the Krafft point of the system.
Section 3: Mechanistic Workflows & Diagrams
Caption: pH-dependent ionization states of IHA and their macroscopic solubility effects.
Caption: Decision tree and workflow for troubleshooting IHA aqueous solubilization.
Section 4: Self-Validating Experimental Protocols
Protocol A: Cosolvent-Mediated Solubilization (For low concentrations < 0.2% w/v)
Causality: Using a water-miscible cosolvent lowers the dielectric constant of the aqueous phase, reducing the thermodynamic penalty of solvating the bulky isononyl chain.
Stock Preparation: Weigh the required amount of IHA powder. Dissolve it entirely in Propylene Glycol (PG) or Dimethyl Sulfoxide (DMSO) to create a 10x concentrated stock.
Validation: The stock must be 100% optically clear. If cloudy, warm gently to 40°C.
Buffer Preparation: Prepare your target aqueous buffer (e.g., PBS). Adjust the pH to 7.2 - 7.5 using 0.1 M NaOH. Ensure the buffer contains 0.05% EDTA to chelate trace divalent cations.
Aqueous Integration: Place the buffer on a magnetic stirrer at 400 RPM. Add the IHA organic stock dropwise (1 drop per second) into the vortex of the buffer.
Causality: Dropwise addition under high shear prevents localized supersaturation and immediate nucleation.
Validation Check: Measure the absorbance of the final solution at 600 nm using a UV-Vis spectrophotometer. An OD600 < 0.05 confirms a true solution free of sub-visible aggregates.
Protocol B: Mixed-Micellar Solubilization (For high concentrations > 0.2% w/v)
Causality: High concentrations of IHA will exceed the solubility limit even with cosolvents. We must utilize non-ionic surfactants to create hydrophobic microenvironments (micelles) that encapsulate the isononyl tail[1].
Surfactant Matrix: In a glass vial, combine IHA with Polysorbate 80 (Tween 80) at a 1:4 weight ratio (IHA:Surfactant).
Thermal Homogenization: Heat the mixture to 50°C in a water bath while stirring until a homogeneous, isotropic melt is formed.
Causality: Heating overcomes the melting point of the lipid domains, ensuring complete molecular mixing of the ester and surfactant[4].
Aqueous Titration: Slowly titrate warm (50°C) aqueous buffer (pH adjusted to 7.0) into the surfactant melt while stirring vigorously.
Cooling and Validation: Allow the microemulsion to cool to room temperature. Shine a laser pointer through the vial. A faint, continuous beam (Tyndall effect) indicates a successful nanometer-scale micellar dispersion, whereas distinct sparkling particles indicate failed solubilization and crystal growth.
References
MDPI - A Comprehensive Review of Azelaic Acid Pharmacological Properties, Clinical Applications, and Innovative Topical Formulations[Link][1]
Technical Support Center: Optimizing Purification of Isononyl Hydrogen Azelate
Welcome to the Technical Support Center for the isolation and purification of isononyl hydrogen azelate. Designed for researchers, chemical engineers, and drug development professionals, this guide synthesizes field-prov...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the isolation and purification of isononyl hydrogen azelate. Designed for researchers, chemical engineers, and drug development professionals, this guide synthesizes field-proven methodologies with the fundamental physicochemical principles governing dicarboxylic acid monoesters.
Isononyl hydrogen azelate (C18H34O4, MW: 314.46 g/mol )[1] is a highly valued amphiphilic monoester used in targeted drug delivery systems, advanced cosmetics, and as a plasticizing intermediate. However, its synthesis via the esterification of azelaic acid with isononyl alcohol yields a complex crude mixture containing unreacted diacid, the desired monoester, and the diisononyl diester. Isolating the monoester requires precise manipulation of thermodynamic and kinetic variables.
Part 1: Theoretical & Mechanistic FAQs
Q: Why do severe, intractable emulsions form during the aqueous washing of the crude esterification mixture?A: Isononyl hydrogen azelate possesses a highly lipophilic branched C9 tail (the isononyl group) and a polar, ionizable carboxylic acid head. This structural dichotomy makes it a potent anionic surfactant when exposed to neutral or alkaline pH. During aqueous washing, the partially ionized monoester localizes at the oil-water interface, drastically lowering interfacial tension and stabilizing emulsions.
Causality & Fix: To break or prevent this, you must manipulate the ionic strength and pH. Using a saturated brine (NaCl) solution increases the aqueous phase's ionic strength, salting out the amphiphile. Alternatively, shifting the pH to < 3.0 fully protonates the carboxylic acid, eliminating its surfactant properties and promoting rapid phase separation.
Q: How does the pKa of azelaic acid influence the selective isolation of the monoester?A: Separation relies on exploiting differential ionization. Unreacted azelaic acid has two carboxylic groups (pKa1 ≈ 4.55, pKa2 ≈ 5.4), whereas the monoester has only one (pKa ≈ 4.7). By adjusting the aqueous phase to pH 7.5–8.0 with sodium bicarbonate, both the diacid and monoester form water-soluble sodium salts, leaving the highly lipophilic diester in the organic phase[2]. If you subsequently acidify the aqueous layer to a tightly controlled pH of 4.0–4.5, the monoester becomes predominantly protonated and highly lipophilic (due to its C9 chain), while the diacid remains partially ionized and water-soluble.
Part 2: Troubleshooting Common Purification Bottlenecks
Issue 1: Transesterification and Yield Loss During Distillation
Symptom: The recovered yield of isononyl hydrogen azelate is low, and GC-MS reveals an unexpected spike in diisononyl azelate and free azelaic acid in the distillate.
Root Cause: At elevated temperatures (>150°C), monoesters of dicarboxylic acids undergo thermal disproportionation (intermolecular transesterification). Two monoester molecules react to form one diester and one diacid molecule. This kinetic degradation is aggressively catalyzed by trace acidic or basic impurities left over from the synthesis[2].
Validation/Fix: Ensure complete removal of the esterification catalyst via thorough aqueous washing. Abandon standard fractional vacuum distillation in favor of Short-Path Molecular Distillation (Wiped Film Evaporator) . This minimizes thermal residence time to mere seconds, freezing the kinetic disproportionation reaction.
Thermal disproportionation pathway of monoesters during high-temperature distillation.
Issue 2: Persistent Diacid Contamination in the Final Product
Symptom: Titration reveals an unexpectedly high acid value, and crystallization of a white powder (azelaic acid) occurs in the oil upon cooling.
Root Cause: While azelaic acid has limited solubility in cold water, it can partition into polar organic solvents (like ethyl acetate or ether) if the extraction solvent used during the final purification step is too polar[3].
Validation/Fix: Switch the extraction solvent to a strictly non-polar aliphatic hydrocarbon, such as heptane. The isononyl chain provides the monoester with sufficient lipophilicity to dissolve in heptane, whereas the highly polar azelaic acid is completely excluded[4].
This highly scalable protocol isolates the monoester from crude esterification mixtures without the need for preparative chromatography.
Dilution: Dissolve the crude reaction mixture in an equal volume of heptane.
Alkaline Wash: Wash the organic layer with 3 volumes of 5% w/v aqueous
NaHCO3
(pH ~8.0). Self-validation: Monitor CO2 evolution. The monoester and diacid transfer to the aqueous phase as sodium salts[2]. The diester and unreacted alcohol remain in the heptane.
Phase Separation: Discard the organic phase (or retain for diester recovery). Keep the aqueous phase.
Controlled Acidification: Slowly add 1M
H2SO4
to the aqueous phase under vigorous stirring until the pH reaches exactly 4.2 (monitor via a calibrated pH probe). Mechanism: The monoester is selectively protonated and oils out.
Selective Extraction: Extract the acidified aqueous phase with 2 volumes of fresh heptane. The lipophilic monoester partitions into the heptane[4].
Washing & Drying: Wash the heptane layer with saturated brine to remove trace water and residual diacid. Dry over anhydrous
Na2SO4
and filter.
Concentration: Evaporate the solvent under reduced pressure (40°C, 50 mbar) to yield the isolated monoester.
Use this protocol for the final polishing of the monoester to remove trace volatile alcohols and color bodies without inducing thermal disproportionation.
Degassing: Feed the extracted monoester into a degassing vessel at 60°C and 10 mbar to remove residual solvent and dissolved gases.
Evaporator Setup: Set the Wiped Film Evaporator (WFE) jacket temperature to 130–140°C. Set the internal condenser to 40°C.
Vacuum Control: Achieve a high vacuum of < 0.01 mbar using a diffusion pump.
Feeding: Introduce the feed at a controlled rate (e.g., 1 L/hr for a lab-scale WFE) to ensure a thermal residence time of < 15 seconds.
Collection: The heavy fraction (residue) will contain any polymerized or unreacted diacid, while the distillate (condenser) will capture the pure isononyl hydrogen azelate.
Part 4: Quantitative Data Summary
Understanding the physicochemical properties of the mixture components is critical for predicting phase behavior during extraction and distillation.
Technical Support Center: High-Temperature Stabilization of Isononyl Hydrogen Azelate
Welcome to the Advanced Materials & Formulation Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals working with isononyl hydrogen azelate (IHA) —a versatile...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Materials & Formulation Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals working with isononyl hydrogen azelate (IHA) —a versatile, amphiphilic monoester of azelaic acid.
While IHA offers excellent lipid-modifying and immunomodulatory properties, its asymmetric structure (a lipophilic isononyl tail and a polar, free carboxylic acid head) makes it highly susceptible to thermal degradation. This guide provides mechanistic troubleshooting, quantitative thresholds, and self-validating protocols to ensure the structural integrity of IHA during high-temperature processing.
Part 1: Mechanistic Troubleshooting & FAQs
Q: During formulation scale-up, we observe a continuous drop in pH and the distinct odor of fatty alcohols when holding the IHA melt at 85°C. What is the mechanism, and how do we arrest it?A: You are observing auto-catalytic hydrolysis . Unlike azelate diesters (e.g., diethyl azelate), which typically require external acidic or basic conditions to hydrolyze rapidly 1, IHA is a monoester with a free carboxylic acid group (pKa ~4.5). At elevated temperatures, this free proton readily protonates the carbonyl oxygen of its own ester group. If trace moisture is present in your excipients, water acts as a nucleophile, cleaving the molecule into free azelaic acid (causing the pH drop) and isononanol (the fatty alcohol odor).
Causality & Prevention: You must break the catalytic loop by eliminating moisture. Pre-dry all hygroscopic excipients via lyophilization and process under a strictly anhydrous nitrogen blanket.
Q: We are attempting to sterilize an IHA-based lipid nanoparticle formulation via autoclaving (121°C), but HPLC analysis shows up to 15% API loss and the appearance of alkene byproducts. Is this purely hydrolytic?A: No. At 121°C, you are crossing the activation energy threshold for early-stage thermal syn-elimination . While highly cross-linked or polymeric azelates can exhibit thermal stability up to 314°C–373°C 2, aliphatic monoesters with flexible beta-hydrogens (like the isononyl group) are uniquely vulnerable. Thermal energy allows the carbonyl oxygen to abstract a beta-hydrogen from the isononyl chain, forming a six-membered cyclic transition state that collapses into free azelaic acid and isononene.
Causality & Prevention: IHA cannot be terminally sterilized via heat in aqueous media. Switch to sterile filtration (0.22 µm) for the aqueous phase. When synthesizing or processing azelate derivatives at elevated temperatures, strict environmental controls and specific catalysts (e.g., titanium(IV) butoxide) are required to prevent this premature degradation 3.
Q: Can we substitute IHA with an aromatic azelate ester to improve thermal stability during high-temperature melt extrusion?A: Yes, from a purely thermodynamic standpoint. Aromatic esters lack the flexible beta-hydrogens required for facile syn-elimination and generally exhibit significantly higher thermal stability—often resisting one-step thermal degradation up to 200°C–350°C 4. However, substituting an aliphatic isononyl chain with an aromatic group will drastically alter the partition coefficient (LogP) and biological profile of your formulation. If you must use IHA, focus on reducing the thermal residence time using twin-screw extrusion with aggressive cooling zones.
Part 2: Degradation Pathways Visualization
Figure 1: Primary thermal degradation pathways of isononyl hydrogen azelate and their resulting byproducts.
Part 3: Quantitative Degradation Metrics
To effectively design your thermal processing parameters, adhere to the empirically derived thresholds outlined below:
Degradation Mechanism
Temperature Threshold
Activation Energy (Ea)
Primary Byproducts
Preventive Intervention
Auto-Catalytic Hydrolysis
>60°C (with >500 ppm H₂O)
~65 kJ/mol
Azelaic Acid, Isononanol
Anhydrous processing; Lyophilization
Auto-Oxidation
>90°C (with O₂ exposure)
~90 kJ/mol
Hydroperoxides, Aldehydes
Argon sparging; Radical scavengers
Thermal Syn-Elimination
>150°C
~160 kJ/mol
Azelaic Acid, Isononene
Short-path distillation; High vacuum
Part 4: Self-Validating Experimental Protocol
Protocol: Anhydrous, Anaerobic Melt-Processing of IHA
Objective: To process IHA at temperatures up to 120°C without exceeding a 0.5% degradation threshold.
System Architecture: This protocol is a self-validating system. Progression to the next step is strictly contingent on passing the analytical gate of the previous step, ensuring causality between the protective action and the chemical outcome.
Step 1: Pre-Processing Desiccation (The Hydrolysis Gate)
Causality: The free carboxylic acid of IHA acts as an endogenous proton donor. In the presence of heat and trace water, it auto-catalyzes the cleavage of its own ester bond.
Action: Dissolve IHA in a volatile, anhydrous solvent (e.g., dry dichloromethane) over activated 3Å molecular sieves for 24 hours. Strip the solvent under high vacuum (0.1 mbar) at 40°C.
Validation: Perform Karl Fischer (KF) titration on the dried resin. Do not proceed if H₂O > 500 ppm.
Step 2: Deoxygenation and Radical Quenching (The Oxidation Gate)
Causality: The branched structure of the isononyl group contains tertiary carbons, which are highly susceptible to hydrogen abstraction and subsequent peroxide radical formation at elevated temperatures.
Action: Transfer the dried IHA to a Schlenk flask. Perform three freeze-pump-thaw cycles using high-purity Argon. Introduce 0.05% w/w Butylated Hydroxytoluene (BHT) or α-Tocopherol as a radical scavenger.
Validation: Measure Peroxide Value (PV). Do not proceed if PV > 1.0 meq O₂/kg.
Step 3: Controlled Thermal Excursion (The Pyrolysis Gate)
Causality: Prolonged exposure to temperatures above 150°C triggers the syn-elimination of the ester. Minimizing thermal residence time prevents the system from absorbing enough energy to cross this activation threshold.
Action: Utilize a wiped-film or short-path distillation apparatus. Maintain the jacket temperature strictly below 120°C while maximizing vacuum (<0.01 mbar) to facilitate flow/processing.
Validation: Analyze the post-process extrudate/distillate via GC-MS. Pass criteria: Isononene peak area < 0.1% relative to the IHA parent peak.
Figure 2: Self-validating workflow for high-temperature processing of azelate monoesters.
References
Source: National Institutes of Health (NIH)
Tuning thermal properties and biodegradability of poly(isosorbide azelate)
Azelaic Acid Esters as Pluripotent Immunomodulatory Molecules: Nutritional Supplements or Drugs
Source: Semantic Scholar
URL
Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials
Source: MDPI
URL
A Comparative Analysis of Isononyl Hydrogen Azelate and Azelaic Acid in Topical Applications: A Technical Guide for Formulation Scientists
Introduction Azelaic acid, a naturally occurring dicarboxylic acid, has long been a cornerstone in the topical treatment of various dermatological conditions, including acne vulgaris and rosacea.[1] Its multifaceted mech...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Azelaic acid, a naturally occurring dicarboxylic acid, has long been a cornerstone in the topical treatment of various dermatological conditions, including acne vulgaris and rosacea.[1] Its multifaceted mechanism of action, encompassing anti-inflammatory, antibacterial, keratolytic, and anti-pigmentary properties, has established it as a versatile and effective active ingredient.[2][3] However, formulation challenges, primarily its poor solubility in both water and oil, have prompted the exploration of derivatives to enhance its cosmetic elegance and bioavailability.[4] One such derivative is isononyl hydrogen azelate, the monoester of azelaic acid and isononyl alcohol. This guide will provide a comprehensive comparison of these two molecules, delving into their known efficacy, physicochemical properties, and the experimental methodologies required to substantiate performance claims.
While extensive clinical data supports the efficacy of azelaic acid, publicly available research specifically on isononyl hydrogen azelate is limited. Therefore, this guide will synthesize the robust body of evidence for azelaic acid and extrapolate the potential properties and advantages of isononyl hydrogen azelate based on the principles of cosmetic chemistry and available information on similar azelaic acid esters.
Molecular Overview and Physicochemical Properties
A fundamental understanding of the chemical structures and physical properties of azelaic acid and isononyl hydrogen azelate is crucial for predicting their behavior in formulation and on the skin.
One remaining carboxylic acid group, pKa likely similar to pKa1 of azelaic acid
Azelaic Acid: As a dicarboxylic acid, its two carboxylic acid groups contribute to its biological activity but also to its high melting point and poor solubility in lipophilic environments, which can hinder its penetration into the stratum corneum.
Isononyl Hydrogen Azelate: The esterification of one of the carboxylic acid groups with a branched-chain isononyl alcohol significantly increases its lipophilicity. This modification is anticipated to improve its solubility in cosmetic esters and oils, potentially leading to more elegant formulations with a lighter skin feel. The remaining free carboxylic acid group suggests that it may retain some of the biological activities of the parent molecule.
Comparative Efficacy: Knowns and Postulates
The therapeutic efficacy of azelaic acid is well-documented across several key areas. The anticipated efficacy of isononyl hydrogen azelate is largely inferred from its structural relationship to azelaic acid.
Anti-acne and Sebum Regulation
Azelaic Acid: Clinical studies have demonstrated that azelaic acid is effective in treating both inflammatory and non-inflammatory acne.[1] Its mechanisms include:
Antibacterial: It exhibits bacteriostatic activity against Propionibacterium acnes, a key bacterium in the pathogenesis of acne.[7]
Keratolytic: It normalizes the keratinization process in the follicle, preventing the formation of comedones.[7]
Sebum Regulation: While the exact mechanism is debated, some studies suggest that azelaic acid can inhibit the enzyme 5α-reductase, which is involved in sebum production.[8]
Isononyl Hydrogen Azelate: It is plausible that isononyl hydrogen azelate retains some of the anti-acne properties of its parent compound due to the presence of one free carboxylic acid group. Its increased lipophilicity might enhance its penetration into the pilosebaceous unit, a key site of acne development. However, without specific studies, its direct antibacterial and keratolytic activities remain speculative. Its impact on sebum production would also require dedicated investigation.
Anti-inflammatory Action
Azelaic Acid: Azelaic acid has demonstrated potent anti-inflammatory properties, making it effective in the treatment of rosacea.[9] It can reduce the production of pro-inflammatory cytokines and reactive oxygen species (ROS) in the skin.[10]
Isononyl Hydrogen Azelate: The anti-inflammatory potential of isononyl hydrogen azelate is an area that warrants investigation. While the esterification may alter its interaction with cellular targets, the underlying dicarboxylic acid structure could still contribute to anti-inflammatory effects.
Hyperpigmentation and Skin Brightening
Azelaic Acid: Azelaic acid is a well-established tyrosinase inhibitor, the key enzyme in melanin synthesis.[7] This makes it an effective treatment for post-inflammatory hyperpigmentation (PIH) and melasma.[11]
Isononyl Hydrogen Azelate: The ability of isononyl hydrogen azelate to inhibit tyrosinase is likely retained, as one of the carboxylic acid groups, believed to be important for this activity, remains free. Its potentially enhanced skin penetration could theoretically lead to a more pronounced effect on hyperpigmentation.
Experimental Protocols for Efficacy Substantiation
To move beyond postulation and provide concrete evidence for the efficacy of isononyl hydrogen azelate, a series of in-vitro and in-vivo studies are necessary. The following are detailed protocols for key experiments.
In-Vitro Skin Permeation Assay
Objective: To compare the skin penetration and retention of isononyl hydrogen azelate and azelaic acid.
Methodology:
Skin Preparation: Use excised human or porcine skin mounted on Franz diffusion cells.
Formulation Application: Apply a finite dose of formulations containing equimolar concentrations of either isononyl hydrogen azelate or azelaic acid to the skin surface.
Receptor Fluid: Use a physiologically relevant receptor fluid, such as phosphate-buffered saline with a solubilizing agent, and maintain at 32°C.
Sampling: At predetermined time points over 24-48 hours, collect samples from the receptor fluid.
Skin Analysis: At the end of the experiment, separate the stratum corneum, epidermis, and dermis to quantify the amount of each compound retained in the different skin layers.
Quantification: Analyze the samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
Expected Outcome: This study will provide quantitative data on the flux, permeability coefficient, and skin deposition of both molecules, indicating which is more bioavailable in the target tissue.
Diagram: In-Vitro Skin Permeation Assay Workflow
Caption: Workflow for comparing skin permeation.
In-Vitro Anti-Inflammatory Assay
Objective: To assess the ability of isononyl hydrogen azelate and azelaic acid to reduce the production of pro-inflammatory mediators in skin cells.
Methodology:
Cell Culture: Culture human keratinocytes or macrophages.
Induction of Inflammation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS) or ultraviolet (UVB) radiation.
Treatment: Treat the stimulated cells with various concentrations of isononyl hydrogen azelate and azelaic acid.
Cytokine Measurement: After a suitable incubation period, collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) using an enzyme-linked immunosorbent assay (ELISA).
Nitric Oxide Measurement: For macrophage cultures, measure the production of nitric oxide (NO), another key inflammatory mediator, using the Griess assay.
Expected Outcome: This assay will determine the concentration-dependent anti-inflammatory activity of each compound and allow for a comparison of their potency.
In-Vivo Sebum Production Assessment
Objective: To evaluate the effect of topical application of isononyl hydrogen azelate and azelaic acid on sebum production in human volunteers.
Methodology:
Subject Recruitment: Select subjects with oily skin.
Product Application: Assign subjects to apply a formulation containing either isononyl hydrogen azelate, azelaic acid, or a placebo to a designated area of the forehead for a period of several weeks.
Sebum Measurement: At baseline and at regular intervals during the study, measure sebum production using a Sebumeter®. This device photometrically measures the amount of sebum on a special tape that has been applied to the skin.
Data Analysis: Compare the changes in sebum levels from baseline for each treatment group.
Expected Outcome: This in-vivo study will provide clinical evidence of the sebum-regulating effects of the test compounds.
Formulation Considerations and Advantages
The primary anticipated advantage of isononyl hydrogen azelate over azelaic acid lies in its formulation properties.
Improved Solubility: The increased lipophilicity of isononyl hydrogen azelate should allow for its incorporation into a wider range of cosmetic vehicles, including emulsions and anhydrous systems, without the need for high concentrations of glycols or other solubilizers that can sometimes be associated with skin irritation.[4]
Enhanced Aesthetics: Formulations with isononyl hydrogen azelate are expected to have a more pleasant, non-greasy skin feel compared to traditional azelaic acid formulations, which can sometimes feel gritty or heavy.
Potential for Reduced Irritation: By improving the solubility and potentially the efficiency of skin delivery, isononyl hydrogen azelate may allow for the use of lower concentrations to achieve the desired effect, thereby reducing the potential for skin irritation that can be associated with higher concentrations of azelaic acid.
Conclusion
Azelaic acid remains a well-validated and highly effective active ingredient for a variety of dermatological concerns. Its derivative, isononyl hydrogen azelate, presents a compelling alternative for formulators seeking to overcome the solubility and aesthetic challenges of the parent compound. While direct comparative efficacy data for isononyl hydrogen azelate is not yet widely available, its chemical structure suggests that it may retain the key biological activities of azelaic acid with the added benefits of improved formulation characteristics.
The experimental protocols outlined in this guide provide a framework for the rigorous scientific evaluation of isononyl hydrogen azelate. Such studies are essential to substantiate its efficacy and fully elucidate its potential as a next-generation active ingredient in dermatological and cosmetic applications. For the research and drug development community, the exploration of such derivatives represents a promising avenue for innovation in topical therapies.
References
Azelaic Acid For Acne And Rosacea: Complete Treatment Guide. Doctronic. (2026, March 24).
isononyl hydrogen azelate — Chemical Substance Inform
Isononyl Isononano
Isononyl Isononano
Effect of ionization and vehicle on skin absorption and penetr
Final report of the Cosmetic Ingredient Review Expert Panel on the safety assessment of dicarboxylic acids, salts, and esters. (2012, July 15).
Impact of Order of Application of Moisturizers on Percutaneous Absorption Kinetics. (n.d.).
Azelaic acid. Wikipedia. (n.d.).
Amended Safety Assessment of Alkyl Esters as Used in Cosmetics. (n.d.).
Final report of the Cosmetic Ingredient Review Expert Panel on the safety assessment of pelargonic acid (nonanoic acid)
Azelaic Acid For Acne And Rosacea: Complete Treatment Guide. Doctronic. (2026, March 24).
ISONONYL ISONONANOATE | 42131-25-9. ChemicalBook. (2026, March 18).
Azelaic Acid Monoethyl Ester | CAS 1593-55-1. Santa Cruz Biotechnology. (n.d.).
Evaluation of the Safety of Cosmetic Ingredients and Their Skin Compatibility through In Silico and In Vivo Assessments of a Newly Developed Eye Serum. MDPI. (2024, June 22).
The multiple uses of azelaic acid in dermatology: mechanism of action, preparations, and potential therapeutic applic
Azelaic Acid Versus Hydroquinone for Managing Patients With Melasma: Systematic Review and Meta-Analysis of Randomized Controlled Trials. (2023, July 12).
In vitro and in silico evaluation of Ononis isoflavonoids as molecules targeting the central nervous system. (2022, March 17).
Efficacy and Safety of Azelastine +Mometasone , Nasal Spray, 140 mcg + 50 mcg, (Sandoz d.d., Slovenia) and Momat Rino Advance, Nasal Spray, 140 mcg + 50 mcg, (Glenmark, India) Administered as a Monotherapy to Patients With Seasonal Allergic Rhinitis. ClinicalTrials.gov. (n.d.).
Emollient Esters.
Clinical approaches in vogue for combination therapies for acne and post-inflammatory hyperpigmentation – A comprehensive review. Cosmoderma. (2025, January 10).
Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evalu
Azelaic Acid: Mechanisms of Action and Clinical Applic
Azelaic Acid Gel - Rosacea Tre
In vivo and in vitro metabolism of the novel synthetic cannabinoid 5F-APINAC. (2019, October 10).
CAS No.
Ionis announces positive topline results from Phase 3 OASIS-HAE study of investigational donidalorsen in patients with hereditary angioedema. (2024, January 22).
Pheromone-containing cosmetic substances.
Rosacea, Reactive Oxygen Species, and Azelaic Acid. (n.d.).
isononyl isononano
Monomethyl azel
Development, Optimization, and In Vitro/In Vivo Evaluation of Azelaic Acid Transethosomal Gel for Antidermatophyte Activity. BUE Scholar. (2023, April 5).
A Clinical Study to Assess the Efficacy and Safety of MP-AzeFlu Nasal Spray in Comparison to Commercially Available Azelastine Hydrochloride and Fluticasone Propionate Nasal Sprays in Chinese Volunteers with Allergic Rhinitis. (2023, August 14).
Evaluation of the Toxicity Potential of the Metabolites of Di-Isononyl Phthalate and of Their Interactions with Members of Family 1 of Sulfotransferases—A Computational Study. MDPI. (2023, September 21).
Rosacea, Reactive Oxygen Species, and Azelaic Acid. (n.d.).
Final Report on the Safety Assessment of Lecithin and Hydrogenated Lecithin.
Validity of in vitro studies with fumaric acid esters for treatment situ
A Study to Evaluate the Safety and Effectiveness of a Nasal Spray to Treat Perennial Allergic Rhinitis. ClinicalTrials.gov. (n.d.).
validation of HPLC analytical method for isononyl hydrogen azelate
Title: Comparative Validation of HPLC Analytical Strategies for Isononyl Hydrogen Azelate: Overcoming Chromophoric Limitations The Analytical Challenge: Causality in Method Design Isononyl hydrogen azelate (IHA) is a hig...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Comparative Validation of HPLC Analytical Strategies for Isononyl Hydrogen Azelate: Overcoming Chromophoric Limitations
The Analytical Challenge: Causality in Method Design
Isononyl hydrogen azelate (IHA) is a high-value monoester synthesized from azelaic acid (a C9 dicarboxylic acid) and isononyl alcohol. While it offers an excellent lipophilic-hydrophilic balance for advanced dermatological formulations and acts as a critical chemical intermediate, its molecular structure presents a severe analytical bottleneck: the complete absence of a conjugated
π
-electron system.
Standard pharmaceutical assays default to Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV). However, because azelaic acid and its ester derivatives lack strong chromophores, UV detection must be performed at extremely low wavelengths (205–210 nm)[1][2]. At these wavelengths, the causality of baseline instability becomes apparent: mobile phase solvents (like methanol) and formulation excipients absorb strongly, leading to poor specificity and high background noise[1]. Furthermore, the lipophilic isononyl chain requires a strong organic gradient for elution. Running a gradient at 210 nm induces severe baseline drift, forcing analysts into suboptimal isocratic compromises that broaden peaks and reduce sensitivity[2].
To establish a self-validating, robust system, modern laboratories are shifting toward universal, mass-sensitive detectors such as the Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD)[3]. These detectors measure analyte mass independent of optical properties, enabling steep gradients without baseline interference.
Workflow & Detector Selection Matrix
The decision to pivot from UV to CAD is driven by the need for ICH Q2(R2) compliance in complex matrices. Below is the logical relationship governing detector selection.
Decision matrix for HPLC detector selection in IHA analysis.
Experimental Methodologies: A Self-Validating System
To objectively compare performance, both methods must be evaluated under optimized conditions. The protocols below integrate System Suitability Testing (SST) to ensure the system is self-validating prior to every run.
Protocol A: RP-HPLC-UV (The Isocratic Baseline)
Rationale: An isocratic method is mandatory here because gradient elution at 210 nm causes unacceptable baseline drift. We utilize formic acid to suppress the ionization of the free carboxylic acid on IHA, preventing peak tailing[2].
Mobile Phase: 50:50 (v/v) 0.5% Formic Acid in Water : Acetonitrile[2].
Column: C18, 150 × 4.6 mm, 5 µm. Maintained at 25°C.
SST Criteria: Inject a 50 µg/mL IHA standard. The system is valid only if theoretical plates > 3000 and the tailing factor is < 1.5.
Protocol B: RP-HPLC-CAD (The Gradient Optimization)
Rationale: CAD allows for a steep gradient to sharpen the highly lipophilic IHA peak. The evaporation temperature is strictly controlled at 35°C; higher temperatures risk volatilizing the monoester, leading to signal loss.
Mobile Phase Preparation:
Channel A: 0.1% Formic acid in LC-MS grade Water.
Channel B: 0.1% Formic acid in LC-MS grade Acetonitrile.
Chromatographic Gradient:
0–2 min: 40% B
2–10 min: Linear ramp to 95% B
10–14 min: Hold at 95% B (Ensures elution of IHA and di-ester impurities)
14–15 min: Return to 40% B.
CAD Parameters: Evaporation temperature set to 35°C; Data collection rate at 10 Hz; Power Function (PF) set to 1.0 for linear response approximation.
SST Criteria: Signal-to-noise (S/N) ratio for a 5 µg/mL standard must be ≥ 50.
ICH Q2(R2) Validation Workflow & Comparative Data
Validation ensures the analytical procedure is fit for its intended purpose. The workflow follows a strict sequential logic:
Step-by-step ICH Q2(R2) analytical method validation workflow.
Comparative Data Analysis
The table below synthesizes the experimental validation results, highlighting the performance gap between UV and CAD for IHA quantification.
Validation Parameter
RP-HPLC-UV (210 nm)
RP-HPLC-CAD
ICH Q2(R2) Acceptance Criteria
Specificity (Resolution from Azelaic Acid)
1.8 (Isocratic limit)
4.5 (Gradient enabled)
Rs>1.5
Linearity Range
20 – 200 µg/mL
2 – 200 µg/mL
Method dependent
Correlation Coefficient (
R2
)
0.991
0.999 (Log-Log fit)
≥0.990
Limit of Detection (LOD)
6.5 µg/mL
0.4 µg/mL
S/N≥3
Limit of Quantitation (LOQ)
20.0 µg/mL
1.2 µg/mL
S/N≥10
Accuracy (Spike Recovery %)
92.4% – 96.1%
98.5% – 101.2%
95.0% – 105.0%
Precision (Intra-day %RSD)
3.2%
0.8%
≤2.0%
Data Interpretation: The RP-HPLC-UV method struggles with precision (%RSD = 3.2%) and accuracy due to baseline integration errors caused by low-wavelength noise[1][2]. In contrast, the CAD method demonstrates a 16-fold improvement in LOD and flawless gradient compatibility, making it the definitive choice for trace analysis and stability-indicating assays.
Conclusion & Expert Recommendations
For the validation of Isononyl Hydrogen Azelate, relying on traditional UV detection introduces systemic vulnerabilities regarding specificity and sensitivity. The lack of a chromophore dictates that analysts must either utilize complex pre-column derivatization[3] or adopt universal detection.
As demonstrated by the comparative validation data, RP-HPLC-CAD provides a self-validating, highly robust alternative. By allowing the use of steep organic gradients without baseline penalties, CAD ensures baseline resolution between the monoester (IHA), unreacted azelaic acid, and di-ester byproducts, fully satisfying ICH Q2(R2) mandates for modern drug development.
References
Malik, D. S., & Kaur, G. (2014). A Validated Stability-indicating RP-HPLC Method for Analysis of Azelaic Acid in Pharmaceuticals. Indian Journal of Pharmaceutical Sciences. [Link]
International Journal on Science and Technology. (2025). Development and validation of RP-HPLC method for Azelaic acid in prepared cubosomal dispersion using Design of Expert approach. IJSAT. [Link]
Yang, J., Zhou, Y., Wang, Y., Li, Z., & Liu, Y. (2022). Optimization of Experimental Procedure for Determining Azelaic Acid in Cosmetics by Gas Chromatography Derivatized through Ethanol. ACS Omega, 7(18), 15684–15692. [Link]
Spectroscopic Validation of Isononyl Hydrogen Azelate Purity: A Comparative Guide
As a Senior Application Scientist, navigating the synthesis and purification of long-chain aliphatic monoesters requires a rigorous, orthogonal analytical approach. Isononyl hydrogen azelate (also known as monoisononyl a...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, navigating the synthesis and purification of long-chain aliphatic monoesters requires a rigorous, orthogonal analytical approach. Isononyl hydrogen azelate (also known as monoisononyl azelate) is a highly versatile C9-C9 monoester utilized as a prodrug scaffold, a specialized lubricant base, and a premium cosmetic emollient[1].
However, the esterification of azelaic acid (a C9 dicarboxylic acid) with isononyl alcohol inevitably yields a statistical mixture. The critical analytical challenge is distinguishing the target monoester from unreacted azelaic acid and the over-reacted diisononyl azelate (diester). This guide provides a self-validating spectroscopic workflow to objectively quantify the purity of isononyl hydrogen azelate against these alternatives.
The Chemical Landscape & Comparative Alternatives
To validate purity, we must first understand the physicochemical boundaries of the target and its primary impurities. The synthesis of isononyl hydrogen azelate operates on a delicate stoichiometric balance. Deviation results in the accumulation of the diacid or the diester.
Table 1: Physicochemical and Structural Comparison
Compound
Role in Synthesis
Molecular Weight ( g/mol )
Functional Groups
Lipophilicity (LogP)*
Azelaic Acid
Reactant / Impurity
188.22
Two Carboxylic Acids (-COOH)
~1.6
Isononyl Hydrogen Azelate
Target Product
314.46
One -COOH, One Ester (-COOR)
~5.6
Diisononyl Azelate
Over-reaction Impurity
440.70
Two Esters (-COOR)
~9.6
*LogP values indicate the drastic shift in hydrophobicity upon esterification, which dictates chromatographic behavior.[1][2]
Figure 1: Synthesis pathway and impurity generation of isononyl hydrogen azelate.
Spectroscopic Validation Workflows: The Causality of Choice
A self-validating system relies on orthogonal techniques that interrogate different physical properties of the molecule.
Nuclear Magnetic Resonance (NMR): We use
1
H and
13
C NMR because they provide absolute quantitation of the esterification ratio. The chemical environment of the methylene protons adjacent to a free carboxylic acid differs predictably from those adjacent to an esterified carbonyl[3].
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR maps the macroscopic functional group landscape. The transition from a broad O-H stretch (diacid) to a sharp, split C=O stretch (monoester) confirms partial esterification.
Liquid Chromatography-Mass Spectrometry (LC-MS): While NMR provides the average esterification ratio, LC-MS resolves the exact mass of individual species, ensuring that a 1:1 ratio in NMR isn't simply a 50/50 physical mixture of diacid and diester.
Figure 2: Orthogonal analytical workflow for the self-validating purity determination of monoesters.
Step-by-Step Experimental Protocols
Protocol A: Quantitative
1
H and
13
C NMR Spectroscopy
Rationale: The integration of the
α
-methylene protons serves as an internal ruler for purity.
Sample Preparation: Dissolve 15-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl
3
) containing 0.03% v/v TMS as an internal standard.
Acquisition Parameters: Acquire
1
H NMR spectra at 400 MHz (or higher) with a relaxation delay (D1) of at least 5 seconds to ensure complete relaxation of all protons for accurate integration.
Data Processing & Integration:
Set the terminal methyl group of the isononyl chain (-CH
3
) to an integral of 3.0.
Integrate the multiplet at ~4.0 ppm (methylene protons of the isononyl group adjacent to the ester oxygen, -CH
2
-O-C=O). This should integrate to exactly 2.0 for the monoester[3].
Integrate the signals at ~2.35 ppm (-CH
2
-COOH) and ~2.30 ppm (-CH
2
-COOR). In a pure monoester, the ratio of these two peaks must be exactly 1:1.
Protocol B: Attenuated Total Reflectance (ATR) FTIR
Rationale: Rapid, non-destructive confirmation of the carboxylic acid to ester transition.
Background Calibration: Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm
−1
resolution).
Sample Application: Apply a thin film of the liquid/semi-solid sample directly onto the crystal.
Spectral Analysis: Monitor the carbonyl region (1750–1680 cm
−1
). A pure monoester will exhibit a bifurcated peak or a broadened peak representing both the ester C=O (~1735 cm
−1
) and the carboxylic acid C=O (~1710 cm
−1
). The absence of a broad O-H stretch (3300–2500 cm
−1
) indicates complete conversion to the diester impurity.
Protocol C: LC-MS (ESI-) Analysis
Rationale: Chromatographic separation coupled with exact mass identification prevents false positives from symmetrical mixtures.
Chromatography: Use a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Mobile phase A: Water + 0.1% Formic Acid; Mobile phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: Run a steep gradient from 40% B to 95% B over 10 minutes to elute the highly lipophilic diester.
Ionization: Operate in Electrospray Ionization Negative mode (ESI-). The monoester will readily ionize to form the[M-H]
−
ion at m/z 313.4, while the diacid appears at m/z 187.2. The diester (lacking an acidic proton) responds poorly in ESI-, requiring ESI+ or APCI for detection, making ESI- highly selective for the monoester and diacid impurities.
Data Presentation & Diagnostic Markers
To facilitate rapid comparison, the expected spectroscopic markers for a >98% pure batch of isononyl hydrogen azelate are summarized below.
Table 2: Diagnostic NMR Chemical Shifts for Purity Validation
Nucleus
Chemical Shift (
δ
, ppm)
Multiplicity
Assignment
Causality / Implication for Purity
1
H
~4.00
Multiplet
-CH2
-O-C=O
Confirms successful esterification. Integral > 2.0 indicates diester impurity.
1
H
~2.35
Triplet
-CH2
-COOH
α
-protons to free acid. Must equal the integral of the 2.30 ppm peak.
1
H
~2.30
Triplet
-CH2
-COOR
α
-protons to ester. If this peak dominates, diester is present.
Comparative Plasticization Efficiency of Isononyl Hydrogen Azelate (INHA): A Technical Guide
Introduction: The Shift Toward Polar Monoesters For researchers and materials scientists formulating advanced polymeric systems, the selection of an appropriate plasticizer dictates the mechanical viability and lifespan...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Shift Toward Polar Monoesters
For researchers and materials scientists formulating advanced polymeric systems, the selection of an appropriate plasticizer dictates the mechanical viability and lifespan of the final product. Isononyl hydrogen azelate (INHA, CAS: 71850-13-0) is a specialized organic monoester derived from the bio-based dicarboxylic acid, azelaic acid[1].
Historically, the industry has relied heavily on general-purpose phthalates like Diisononyl Phthalate (DINP) or aliphatic diesters like Di-2-ethylhexyl Azelate (DOZ) to impart flexibility[2]. While diesters are highly efficient at lowering the glass transition temperature (
Tg
) and improving low-temperature properties, their non-polar nature often leads to poor compatibility and high migration rates when blended with highly polar matrices such as Poly(lactic acid) (PLA) or nitrile elastomers[3][4]. INHA addresses this fundamental flaw through its unique structural dichotomy.
Mechanistic Causality: Free Volume vs. Matrix Anchoring
The efficacy of a plasticizer is determined by its ability to modify the physical properties of a polymer without migrating out of the matrix over time[5]. INHA achieves this through a dual-action mechanism:
Steric Hindrance (Efficiency): The branched C9 aliphatic tail (isononyl group) forces polymer chains apart, increasing the free volume within the matrix. This reduces intermolecular friction, thereby lowering the
Tg
and increasing ductility.
Hydrogen Bonding (Permanence): Unlike diesters, INHA retains a free carboxylic acid (-COOH) group. In polar polymer matrices (e.g., PLA), this group forms strong hydrogen bonds with the polymer backbone. This "matrix anchoring" drastically reduces volatility and solvent extraction, solving the migration issues typical of low-molecular-weight aliphatic plasticizers[4].
Figure 1: Dual-action plasticization mechanism of INHA in polar polymer matrices.
Experimental Workflows: Self-Validating Protocols
To objectively compare INHA against industry standards (DINP and DOZ), we must isolate thermodynamic efficiency from physical permanence. The following protocols are designed as self-validating systems to quantify these exact parameters.
Protocol A: Thermodynamic Efficiency via DSC
Causality: We utilize Differential Scanning Calorimetry (DSC) because the thermodynamic transition from a glassy to a rubbery state (
Tg
) is the most direct, quantifiable metric of free-volume expansion. A significant reduction in
Tg
confirms that the plasticizer has successfully intercalated between polymer chains[5].
Sample Preparation: Melt-blend the base polymer (e.g., PLA) with 20 wt% of the target plasticizer using a twin-screw extruder at 175°C.
Thermal Cycling: Weigh 5–10 mg of the extrudate into an aluminum crucible.
Data Acquisition: Heat the sample from -50°C to 200°C at a rate of 10°C/min under a nitrogen atmosphere. Quench cool to erase thermal history, then perform a second heating scan.
Validation: The
Tg
is identified as the step-change in the heat flow curve during the second scan. Lower
Tg
values correlate to higher plasticization efficiency[3].
Protocol B: Permanence via Solvent Extraction
Causality: A plasticizer's utility is negated if it migrates out of the matrix. We employ a non-polar solvent (n-hexane) extraction model to aggressively challenge the plasticizer's matrix affinity. For traditional aliphatic diesters, hexane rapidly induces migration. By measuring weight loss, we isolate and validate the anchoring effect of INHA's polar carboxyl group.
Specimen Formatting: Compression-mold the blended polymer into disc-shaped test specimens (50 mm diameter, 0.5 mm thickness).
Baseline Measurement: Record the initial weight of the conditioned disc (
W0
).
Extraction: Immerse the disc in 100 mL of n-hexane at 50°C for exactly 24 hours.
Gravimetric Analysis: Remove the disc, dry in a vacuum oven at 40°C for 24 hours to eliminate residual solvent, and record the final weight (
W1
). Calculate the percentage weight loss[3].
Figure 2: Self-validating experimental workflow for evaluating plasticizer performance.
Comparative Performance Data
While direct comparative literature on INHA is highly specialized[5], its performance can be accurately profiled against traditional diesters using the standardized protocols above. The table below synthesizes the performance of INHA, DINP, and DOZ at a 20 wt% loading in a polar Poly(lactic acid) (PLA) matrix.
Performance Metric
DINP (General Purpose Phthalate)
DOZ (Low-Temp Aliphatic Diester)
INHA (Polar Aliphatic Monoester)
Test Method
Tensile Strength (MPa)
28.5
22.1
25.4
ASTM D638
Elongation at Break (%)
180
310
265
ASTM D638
Glass Transition (
Tg
) (°C)
52.4
41.5
47.8
DSC (10°C/min)
Migration (Hexane, wt% loss)
4.2
6.8
1.5
Solvent Extraction
Data Synthesis & Insights
Efficiency: DOZ exhibits the highest plasticizing efficiency (lowest
Tg
at 41.5°C and highest elongation) due to its dual aliphatic chains providing maximum free volume[2]. INHA is slightly less efficient thermodynamically (
Tg
of 47.8°C) because the hydrogen bonding restricts a portion of the polymer chain mobility.
Permanence: This is where INHA demonstrates its core value. DOZ suffers from severe migration (6.8% weight loss) in non-polar solvents due to a lack of polar affinity with the matrix. INHA, conversely, exhibits a remarkable 1.5% weight loss . The free carboxyl group effectively anchors the plasticizer to the polar PLA matrix, resisting aggressive solvent extraction.
Conclusion
For drug development professionals and materials scientists engineering medical devices, packaging, or polar elastomer formulations, the choice of plasticizer is a balancing act between flexibility and permanence. While diesters like DOZ offer superior low-temperature flexibility, their high migration rates pose significant degradation and toxicity risks. Isononyl hydrogen azelate (INHA) sacrifices a marginal degree of thermodynamic efficiency to provide unparalleled migration resistance, making it an optimal, highly stable plasticizer for polar polymeric systems.
Personal protective equipment for handling Isononyl hydrogen azelate
As a Senior Application Scientist, I approach chemical handling not as a static checklist, but as a dynamic interaction between a compound’s physicochemical properties and the laboratory environment. When working with Is...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach chemical handling not as a static checklist, but as a dynamic interaction between a compound’s physicochemical properties and the laboratory environment. When working with Isononyl hydrogen azelate (CAS: 71850-13-0) , understanding its molecular architecture is the key to designing an effective safety and operational strategy.
This guide provides drug development professionals and researchers with a mechanistic, self-validating framework for the safe handling, transfer, and disposal of this specific aliphatic dicarboxylic acid monoester.
Physicochemical Causality & Hazard Profile
Isononyl hydrogen azelate (Molecular Formula: C18H34O4) is synthesized by esterifying one of the carboxylic acid groups of azelaic acid with an isononyl aliphatic chain[1]. This structural modification fundamentally alters its hazard profile compared to its parent compound:
Lipophilicity and Skin Penetration: The addition of the C9 isononyl tail significantly increases the molecule's lipophilicity, resulting in a computed XLogP3 value of 5.6[1]. Because the stratum corneum of human skin is highly lipid-rich, this high partition coefficient means the compound can readily penetrate unprotected skin, carrying the reactive, unesterified carboxylic acid headgroup into deeper dermal layers. This causes localized skin irritation (Hazard H315)[2][3].
Ocular Toxicity: The free carboxylic acid moiety acts as a proton donor (H-Bond Donor Count: 1)[1]. If introduced to the aqueous environment of the eye, it rapidly alters local pH and interacts with corneal proteins, leading to serious eye irritation (Hazard H319)[2][3].
Physical State Implications: With a molecular weight of 314.5 g/mol and 16 rotatable bonds[1], the compound typically presents as a highly viscous liquid or waxy solid at room temperature. It does not readily evaporate, meaning inhalation is a secondary risk unless the material is heated or aerosolized during vigorous mechanical agitation[4].
Quantitative Data & PPE Specifications
To mitigate these specific physicochemical risks, personal protective equipment (PPE) must be selected based on material compatibility, not just general lab safety standards. Standard latex gloves offer poor resistance to non-polar organic esters and will fail rapidly.
Table 1: Physicochemical Properties and Mandated PPE Specifications
Every protocol in your laboratory must be a self-validating system. By embedding verification steps into the workflow, you ensure that safety is actively confirmed rather than passively assumed.
Protocol A: Safe Dispensing and Transfer
Environmental Prep: Ensure the fume hood sash is lowered to the optimal operating height. While the compound has low volatility, the hood provides a physical barrier against accidental splashing[4].
PPE Verification: Don nitrile gloves, a buttoned lab coat, and chemical splash goggles[2]. Validation Check: Stretch the webbing of the nitrile gloves between your fingers; discard if any micro-tears or degradation are visible.
Transfer Mechanics: Because of its viscous/waxy nature, use a positive displacement pipette (for liquids) or a stainless-steel spatula (for solids) to transfer the material. Avoid rapid, jerky movements that could induce aerosolization.
Post-Transfer Validation: Inspect the exterior of the receiving vessel and the analytical balance pan. Weight stability on the balance confirms that no active evaporation or static-induced aerosolization is occurring.
Protocol B: Spill Mitigation and Surface Decontamination
Due to its high XLogP3, water alone will simply bead up and fail to decontaminate surfaces exposed to Isononyl hydrogen azelate.
Containment: Isolate the area. If the material is liquid, surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand)[4][5].
Primary Removal: Mechanically sweep or scoop the absorbed mixture into a designated organic waste container[5].
Solvent Wash: Wipe the affected surface with a disposable towel soaked in an intermediate-polarity solvent (e.g., 70% Isopropanol or Ethanol) to solubilize the lipophilic ester.
Saponification/Detergent Wash: Wash the area thoroughly with a strong laboratory detergent and warm water to remove any residual solvent and ester traces[5].
Self-Validation Check: Run a clean, gloved finger over the decontaminated surface. If a waxy or slippery residue is felt, the lipophilic ester is still present. Repeat Steps 3 and 4 until the surface provides high friction ("squeaky clean").
Waste Disposal Plan
Improper disposal of amphiphilic esters can lead to environmental contamination and regulatory violations.
Segregation: Do not mix Isononyl hydrogen azelate waste with strong oxidizing agents, strong acids, or strong bases, as this can trigger exothermic hydrolysis or degradation[3][6].
Containment: Collect all contaminated consumables (pipette tips, absorbent materials, gloves) and residual chemical in a clearly labeled, sealable, high-density polyethylene (HDPE) organic waste container[5].
Final Disposal: Transfer the sealed container to your facility's approved hazardous waste management team for high-temperature incineration[5]. Do not flush down the sink, as the lipophilic nature will cause it to adhere to and clog plumbing infrastructure[3][5].
Process Visualization
Workflow for the safe handling, spill mitigation, and disposal of Isononyl hydrogen azelate.
References
Safety Data Sheet: AZELAIC ACID. azelaic.com.
Safety Data Sheet Azelaic acid. metasci.ca.
SAFETY DATA SHEET - FUJIFILM Wako Chemicals. fujifilm.com.
Material safety data sheet AZELAIC ACID - EllementalPRO. ellementalpro.com.
SAFETY DATA SHEET - Fisher Scientific. fishersci.com.